Sabinene
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
4-methylidene-1-propan-2-ylbicyclo[3.1.0]hexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-7(2)10-5-4-8(3)9(10)6-10/h7,9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVASEGYNIMXJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12CCC(=C)C1C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3387-41-5 | |
| Record name | Sabinene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3387-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SABINENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407278 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thuj-4(10)-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.194 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Pharmacological Properties of Sabinene
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Sabinene is a natural bicyclic monoterpene found in the essential oils of numerous plant species, including Holm oak (Quercus ilex), Norway spruce (Picea abies), and various spices such as black pepper and nutmeg[1][2]. Characterized by its spicy, woody, and peppery aroma, this compound has traditionally been utilized in the fragrance and food industries[1][3]. Emerging scientific evidence has illuminated its diverse pharmacological activities, positioning it as a molecule of significant interest for therapeutic development. This document provides an in-depth technical overview of the known pharmacological properties of this compound, focusing on its anti-inflammatory, antioxidant, antimicrobial, anticancer, and neuroprotective activities. It includes quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and development.
Anti-inflammatory and Immunomodulatory Activity
This compound has demonstrated significant anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[2][4] Its mechanism of action primarily involves the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling axis.
Mechanism of Action
In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, this compound has been shown to suppress the inflammatory response.[5] It effectively reduces the phosphorylation of c-Jun N-terminal kinase (JNK) and p38 MAPK, two critical kinases in the inflammatory cascade.[5] This upstream inhibition leads to a downstream reduction in the expression of inducible nitric oxide synthase (iNOS) and a subsequent decrease in nitric oxide (NO) production, a key inflammatory mediator.[4][5] Furthermore, this compound significantly reduces the mRNA expression of pro-inflammatory cytokines, particularly Interleukin-6 (IL-6).[5]
Signaling Pathway
The diagram below illustrates the inhibitory effect of this compound on the LPS-induced inflammatory pathway in macrophages.
Caption: this compound's inhibition of the LPS-induced MAPK signaling pathway.
Quantitative Data: Anti-inflammatory Effects
The following table summarizes the observed quantitative anti-inflammatory effects of this compound.
| Cell Line | Stimulant | Target Measured | Effect of this compound | Concentration | Reference |
| RAW 264.7 | LPS | IL-6 mRNA levels | Reduced by more than half | Not specified | [5] |
| RAW 246.7 | LPS | NO Production | Dose-dependent reduction | Up to 200 µg/mL | [5] |
| Macrophages | LPS + IFN-γ | NO Production | Strong inhibition | Not specified | [4] |
Antimicrobial Activity
This compound and its hydrate form exhibit broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi.[1][6][7] Gram-positive bacteria have shown greater susceptibility compared to Gram-negative bacteria.[6][7]
Spectrum of Activity
Studies have evaluated the antimicrobial effects of this compound hydrate against a panel of microorganisms. The most susceptible were the Gram-positive bacteria Bacillus subtilis and Staphylococcus aureus.[7] Notable activity was also observed against the Gram-negative bacterium Escherichia coli and the yeasts Candida albicans and Candida krusei.[6][7] In contrast, Pseudomonas aeruginosa and the fungus Aspergillus niger were found to be more resistant.[6][7] this compound has also demonstrated prominent antibiofilm properties against E. coli and S. aureus.[8]
Quantitative Data: Minimum Inhibitory Concentrations (MIC)
The table below presents the MIC values for this compound hydrate against various microorganisms.
| Microorganism | Type | MIC (mg/mL) | Reference |
| Bacillus subtilis | Gram-positive Bacteria | 0.0312 | [7] |
| Staphylococcus aureus | Gram-positive Bacteria | 0.0625 | [7] |
| Escherichia coli | Gram-negative Bacteria | 0.125 | [6][7] |
| Candida albicans | Yeast | 0.125 | [6][7] |
| Candida krusei | Yeast | 0.25 | [6][7] |
| Candida parapsilosis | Yeast | 0.75 | [6][7] |
Antioxidant Properties
This compound demonstrates significant antioxidant activity, protecting cells from oxidative stress by scavenging free radicals and modulating antioxidant enzyme activities.[2][9][10]
Mechanisms of Antioxidant Action
-
Free Radical Scavenging: In vitro studies using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) scavenging assay confirmed that this compound has concentration-dependent antioxidant activity.[9][11] It provides significant protection from oxidative deterioration by neutralizing free radicals.[2]
-
Cellular Protection: this compound treatment has been shown to protect yeast cells from hydrogen peroxide-induced cytotoxicity.[9][11]
-
Enzyme Modulation: In yeast cells under oxidative stress, this compound treatment decreased the generation of reactive oxygen species (ROS) and reduced the activities of antioxidant enzymes such as glutathione S-transferase and catalase, suggesting a restoration of cellular redox balance.[9][11] In starved myotubes, this compound was found to inhibit the elevated levels of ROS.[12][13]
Experimental Workflow: DPPH Radical Scavenging Assay
The following diagram outlines the typical workflow for assessing the antioxidant activity of this compound using the DPPH assay.
Caption: Standard experimental workflow for the DPPH antioxidant assay.
Skeletal Muscle Atrophy Prevention
Recent studies have highlighted the potential of this compound to prevent skeletal muscle atrophy, particularly under conditions of malnutrition or starvation.[12][13]
Mechanism of Action
This compound's protective effect is mediated through the inhibition of the reactive oxygen species (ROS)-mediated MAPK/MuRF-1 signaling pathway.[12][13] Starvation induces oxidative stress (increased ROS), which in turn activates p38 MAPK and ERK1/2.[12] This activation leads to an upregulation of the E3 ubiquitin ligase Muscle Ring-Finger Protein-1 (MuRF-1), a key protein involved in muscle protein degradation and atrophy.[12][13] this compound attenuates this entire cascade by inhibiting ROS production, which subsequently diminishes the phosphorylation of p38 and ERK1/2 and reduces MuRF-1 expression.[12][13]
Quantitative Data: Effects on Myotubes
| Cell Line | Condition | Treatment | Observed Effect | Reference |
| L6 Myotubes | Starvation | 300 µM this compound | Decreased MuRF-1 expression | [12] |
| L6 Myotubes | Starvation | 300 µM this compound | Attenuated phosphorylation of ERK1/2 and p38 MAPK | [12] |
| L6 Myotubes | Starvation | 10-300 µM this compound | Dose-dependent inhibition of myotube diameter decrease | [12] |
Anticancer and Angiostatic Effects
This compound and its derivatives have demonstrated potential as anticancer agents, showing efficacy against various cancer cell lines and exhibiting antiangiogenic properties.[9][14][15]
Cytotoxic and Pro-Apoptotic Activity
This compound has been shown to be effective against non-small cell lung cancer (NSCLC) cells.[14][16] Studies on the four main monoterpenes in Origanum majorana essential oil, including this compound hydrate, found they significantly decreased NSCLC cell viability in a concentration-dependent manner and reduced their colony growth in vitro.[14][17] A combination of terpinen-4-ol and this compound hydrate was identified as the most potent, markedly enhancing the anticancer effect through the downregulation of survivin, an inhibitor of apoptosis protein.[14][17]
Antiangiogenic Effects
In silico molecular docking studies have suggested that this compound possesses antiangiogenic effects by interacting with Vascular Endothelial Growth Factor (VEGF) and its receptor.[9] These findings were supported by in vitro results demonstrating that this compound has angiostatic and antiangiogenic properties.[9][11]
Neuroprotective Properties
This compound exhibits significant neuroprotective potential, with studies pointing to its utility in models of neurodegenerative diseases like Alzheimer's disease (AD) and neuroinflammation-induced memory decline.[18][19]
Mechanism of Action
This compound's neuroprotective effects are multifaceted:
-
Anti-neuroinflammatory: It mitigates neuroinflammation by significantly lowering the levels of pro-inflammatory cytokines like TNF-α and IL-6 in the prefrontal cortex and hippocampus in LPS-treated mice.[18]
-
Antioxidant: It suppresses oxidative stress in the brain by reducing malondialdehyde (a marker of lipid peroxidation) and increasing levels of the antioxidant glutathione and the activity of glutathione peroxidase.[18]
-
Cholinergic Function: The compound enhances cholinergic function by reducing acetylcholinesterase (AChE) activity, thereby increasing acetylcholine availability.[18]
-
Modulation of AD Pathways: In an AlCl3-induced rat model of AD, this compound treatment reduced the expression of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) and glycogen synthase kinase-3β (GSK3β), key enzymes in the amyloidogenic pathway and tau hyperphosphorylation, respectively.[19][20]
Experimental Workflow: Animal Model of Neurodegeneration
The diagram below outlines a general experimental workflow for investigating the neuroprotective effects of this compound in vivo.
Caption: General workflow for in vivo neuroprotective studies of this compound.
Key Experimental Protocols
Antimicrobial Susceptibility Testing: Broth Macro-dilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a substance.
-
Preparation: A two-fold serial dilution of this compound (or this compound hydrate) is prepared in a suitable broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for yeast) in test tubes.[6][7]
-
Inoculation: Each tube is inoculated with a standardized microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.[7]
-
Controls: A positive control (broth with inoculum, no this compound) and a negative control (broth only) are included.
-
Incubation: Tubes are incubated at an appropriate temperature (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for yeast).
-
Determination of MIC: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[6][7]
Cell Viability Assessment: MTT Assay
This colorimetric assay is used to assess cell metabolic activity and, by extension, cytotoxicity or cell viability after treatment.
-
Cell Seeding: Cells (e.g., RAW 264.7 macrophages) are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with a medium containing various concentrations of this compound and/or an inflammatory stimulus like LPS. Cells are incubated for a specified period (e.g., 24 hours).[5]
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Live cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm. The absorbance is directly proportional to the number of viable cells.
In Vivo Anti-inflammatory Model: Rat Paw Edema
This is a classic model for evaluating the acute anti-inflammatory activity of compounds.
-
Animal Grouping: Rats are divided into control, standard (e.g., indomethacin-treated), and this compound-treated groups.
-
Compound Administration: this compound or the standard drug is administered orally or via intraperitoneal injection. The control group receives the vehicle.
-
Edema Induction: After a set time (e.g., 1 hour), a phlogistic agent (e.g., carrageenan solution) is injected into the sub-plantar region of one hind paw of each rat to induce localized edema.
-
Measurement: The volume of the paw is measured using a plethysmometer at time 0 (before induction) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).
-
Analysis: The percentage inhibition of edema in the drug-treated groups is calculated relative to the control group. A study on essential oils containing this compound demonstrated its anti-inflammatory effect in this model.[1]
References
- 1. This compound - Lab Effects Terpene Glossary [labeffects.com]
- 2. leafwell.com [leafwell.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Antifungal, antioxidant and anti-inflammatory activities of Oenanthe crocata L. essential oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. In Situ Antimicrobial Properties of this compound Hydrate, a Secondary Plant Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound: Everything You Need To Know About this Terpene | Mamedica [mamedica.co.uk]
- 11. Phytochemical Repurposing of Natural Molecule: this compound for Identification of Novel Therapeutic Benefits Using In Silico and In Vitro Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Prevents Skeletal Muscle Atrophy by Inhibiting the MAPK–MuRF-1 Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Prevents Skeletal Muscle Atrophy by Inhibiting the MAPK-MuRF-1 Pathway in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 15. jocpr.com [jocpr.com]
- 16. researchgate.net [researchgate.net]
- 17. Exploring the Anticancer Potential of Origanum majorana Essential Oil Monoterpenes Alone and in Combination against Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound Inhibits Lipopolysaccharide-Induced Memory Decline by Enhancing Cholinergic Function, Decreasing Molybdenum Enzymes, and Suppressing Oxidative Stress and Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacological Evaluation and In-Silico Study of this compound as a Potential Anti-Alzheimer's Drug in AlCl3-Induced Rat Model via BACE-1 and GSK3β Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
CAS number and molecular formula for sabinene
Sabinene is a natural bicyclic monoterpene found in a variety of plants. It is a key component of the essential oils of several species, including Norway spruce (Picea abies) and holm oak (Quercus ilex)[1]. This document provides the fundamental physicochemical identifiers for this compound, specifically its Chemical Abstracts Service (CAS) number and molecular formula.
Molecular and Registry Information
The molecular formula for this compound is C10H16[1][2][3][4][5]. The CAS number provides a unique identifier for this chemical substance. This compound exists as different stereoisomers, each with its own specific CAS number. The general CAS number for this compound is 3387-41-5[1][2][4][5]. The specific CAS numbers for the (-)-sabinene and (+)-sabinene enantiomers are 10408-16-9 and 2009-00-9, respectively[1].
| Identifier | Value |
| Molecular Formula | C10H16[1][2][3][4][5] |
| CAS Number (racemic) | 3387-41-5[1][2][4][5] |
| CAS Number ((-)-sabinene) | 10408-16-9[1][3] |
| CAS Number ((+)-sabinene) | 2009-00-9[1] |
References
physical and chemical properties of sabinene
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the physical and chemical properties of sabinene, a bicyclic monoterpene of significant interest in various scientific and industrial fields. This document summarizes key quantitative data, outlines experimental protocols for its study, and visualizes its biosynthetic pathway.
Physical and Chemical Properties
This compound is a naturally occurring bicyclic monoterpene with the molecular formula C₁₀H₁₆.[1][2] It is a key constituent of various essential oils, including those from Norway spruce and holm oak, and contributes to the characteristic spicy flavor of black pepper.[2] this compound exists as two enantiomers, (+)-sabinene and (-)-sabinene.
Quantitative Data
The following tables summarize the key physical and chemical properties of this compound.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₆ | [1] |
| Molecular Weight | 136.23 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | - |
| Density | 0.844 g/mL at 20 °C | [2] |
| Boiling Point | 163-165 °C at 760 mmHg | [3] |
| Refractive Index | ~1.47 | - |
| Optical Rotation | Varies depending on the enantiomer | - |
Table 2: Solubility and Spectroscopic Data of this compound
| Property | Description | Reference(s) |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, DMSO, and dimethylformamide. | - |
| Spectral Data | ||
| ¹H NMR | Data available | [3][4][5] |
| ¹³C NMR | Data available | [1][3][6] |
| Mass Spectrometry (MS) | Base peak at m/z 93; other significant peaks at m/z 91, 77, 41, and 39. | [1] |
| Infrared (IR) Spectroscopy | Data available | [4] |
Experimental Protocols
This section details methodologies for the isolation, purification, analysis, and chemical transformation of this compound.
Isolation and Purification
2.1.1. Isolation by Steam Distillation of Essential Oils
This compound is typically isolated from essential oils of various plants.[2] Steam distillation is a common method for extracting essential oils from plant material.
-
Procedure:
-
The plant material (e.g., leaves, twigs) is placed in a distillation flask with water.
-
Steam is passed through the plant material, causing the volatile essential oils to vaporize.
-
The steam and essential oil vapor mixture is then cooled in a condenser.
-
The condensed liquid, a mixture of water and essential oil, is collected in a receiving flask.
-
The essential oil, being immiscible with water, can then be separated.
-
2.1.2. Purification by Fractional Distillation
Fractional distillation can be employed to separate this compound from other components of the essential oil based on differences in their boiling points.
-
Procedure:
-
The crude essential oil is heated in a distillation flask connected to a fractionating column.
-
As the mixture boils, the vapor rises through the column. The component with the lower boiling point (in this case, often other monoterpenes before this compound) will vaporize more readily and move up the column.
-
The vapor is then condensed and collected. By carefully controlling the temperature, different fractions containing enriched components can be collected. For this compound, the fraction distilling around 163-165 °C is collected.[3]
-
2.1.3. Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For higher purity, preparative HPLC can be utilized.[7]
-
General Procedure:
-
An analytical HPLC method is first developed to achieve good separation of this compound from other components.
-
This method is then scaled up to a preparative scale by using a larger column and higher flow rates.
-
The essential oil sample is injected onto the preparative column.
-
The eluent is monitored, and the fraction containing this compound is collected as it elutes from the column.[8][9][10][11]
-
Analytical Methods
2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of this compound in essential oil samples.
-
Typical GC-MS Parameters:
-
Column: A non-polar capillary column (e.g., SLB®-5ms).
-
Oven Temperature Program: An initial temperature of 50 °C, ramped to 200 °C at a rate of 3 °C/min.
-
Injector Temperature: 280 °C.
-
Carrier Gas: Helium or Hydrogen.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.
-
Identification: this compound is identified by its retention time and by comparing its mass spectrum with a reference spectrum. The mass spectrum of this compound typically shows a base peak at m/z 93 and other characteristic fragments.[1]
-
2.2.2. Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust method for the quantification of this compound.
-
Procedure:
-
Similar chromatographic conditions to GC-MS can be used.
-
Quantification is achieved by comparing the peak area of this compound in the sample to that of a known standard.
-
Chemical Reactions
2.3.1. Ozonolysis
Ozonolysis of this compound results in the cleavage of the exocyclic double bond.[12]
-
General Procedure:
-
This compound is dissolved in a suitable solvent (e.g., dichloromethane, methanol) and cooled to a low temperature (e.g., -78 °C).[13]
-
A stream of ozone is bubbled through the solution until the reaction is complete (indicated by a color change).
-
The resulting ozonide is then worked up under reductive or oxidative conditions to yield the desired carbonyl compounds.[13]
-
2.3.2. Reaction with Hydroxyl Radicals
The reaction of this compound with hydroxyl radicals has been studied in atmospheric chemistry.[14] This reaction can be performed in a smog chamber.
-
Experimental Setup:
2.3.3. Isomerization
This compound can be isomerized to α-thujene in the presence of an alkali metal and a primary or secondary amine.[15]
-
Procedure:
-
React this compound with 0.2 to 0.5 molar equivalents of an alkali metal (e.g., lithium) and 0.3 to 0.8 molar equivalents of a primary or secondary amine (e.g., ethylenediamine).[15]
-
The reaction can be carried out with or without a nonpolar solvent at a temperature of 120° to 160° C for 3 to 8 hours.[15]
-
The reaction mixture is then cooled and poured into ice-cold water to decompose the alkali metal amide.[15]
-
2.3.4. Hydrogenation
The exocyclic double bond of this compound can be selectively hydrogenated.[16]
-
Procedure:
2.3.5. Epoxidation
The double bond of this compound can be converted to an epoxide.
-
General Procedure using H₂O₂:
Biosynthesis of this compound
This compound is biosynthesized from geranyl pyrophosphate (GPP).[2] The key enzyme in this pathway is this compound synthase.[2] The process involves the ionization of GPP, followed by isomerization and cyclization to form the characteristic bicyclic structure of this compound.[2]
Caption: Biosynthesis pathway of this compound from Geranyl Pyrophosphate.
References
- 1. This compound | C10H16 | CID 18818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. (+)-Sabinene | C10H16 | CID 10887971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound(3387-41-5) 1H NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. spectrabase.com [spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. lcms.cz [lcms.cz]
- 9. agilent.com [agilent.com]
- 10. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]
- 11. warwick.ac.uk [warwick.ac.uk]
- 12. ACP - Atmospheric photooxidation and ozonolysis of this compound: reaction rate coefficients, product yields, and chemical budget of radicals [acp.copernicus.org]
- 13. www1.chem.umn.edu [www1.chem.umn.edu]
- 14. researchgate.net [researchgate.net]
- 15. US4374292A - Process for preparing α-thujene - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. Sustainable catalytic protocols for the solvent free epoxidation and anti -dihydroxylation of the alkene bonds of biorenewable terpene feedstocks usin ... - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC03208H [pubs.rsc.org]
Technical Guide: Identification and Quantification of Sabinene in Carrot Seed and Black Pepper Essential Oils
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for identifying and quantifying sabinene, a natural bicyclic monoterpene, in the essential oils of carrot seed (Daucus carota) and black pepper (Piper nigrum). This compound is a significant contributor to the aromatic profile of these oils and is under investigation for its various biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.[1][2][3]
Quantitative Analysis of this compound
This compound concentration can vary significantly based on the plant's cultivar, geographical origin, harvest time, and extraction method.[4][5][6] The following tables summarize the quantitative data reported in various scientific studies.
Table 1: this compound Concentration in Carrot Seed (Daucus carota) Essential Oil
| Plant Subspecies | Geographic Origin | This compound Concentration (%) |
| Daucus carota L. ssp. carota (Wild) | Serbia | 40.9% |
| Daucus carota L. ssp. sativus (Cultivated) | Serbia | 19.6% |
| Daucus carota L. ssp. carota (Wild) | Lithuania | 28.2% - 37.5% |
| Daucus carota L. ssp. carota (Wild) | Poland | 18.0% |
| Daucus carota L. ssp. carota (Wild) | Austria | 21.5% - 46.6% |
Data sourced from multiple studies.[6][7][8][9]
Table 2: this compound Concentration in Black Pepper (Piper nigrum) Essential Oil
| Cultivar / Condition | Geographic Origin | This compound Concentration (%) |
| 'Thevanmundi' | Kerala, India | 4.5% - 16.2% |
| 'Valiakaniakadan' | Kerala, India | 12.9% - 17.1% |
| 'Kottanadan' | Kerala, India | 11.2% - 22.6% |
| 'Cheriakaniakadan' | Kerala, India | 9.7% - 22.3% |
| Supercritical CO2 Extraction | Not Specified | 13.63% |
| Hydrodistillation (HD) | Not Specified | 13.19% |
| Various Origins (Excluding China/Malaysia) | 9 Major Countries | > 0.2% |
| Various Origins (China/Malaysia) | China, Malaysia | < 0.2% |
Data compiled from several analytical studies.[4][5][10][11]
Experimental Protocol: Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography coupled with mass spectrometry (GC-MS) is the most effective and widely used technique for the separation, identification, and quantification of volatile compounds like this compound in complex essential oil mixtures.[12][13]
2.1 Essential Oil Extraction: Hydrodistillation
-
Plant Material Preparation: Weigh a specific amount (e.g., 50-100 g) of dried plant material (crushed carrot seeds or black pepper fruits).[14]
-
Apparatus Setup: Place the material into a round-bottom flask and add distilled water (e.g., 500 mL). Connect the flask to a Clevenger-type apparatus.[14]
-
Distillation: Heat the flask for a set duration (e.g., 3 hours) to allow for the co-distillation of water and volatile oil.[14]
-
Collection: The essential oil, being less dense than water, will accumulate as a separate layer in the collection tube of the apparatus.
-
Drying and Storage: Collect the oil and dry it over anhydrous sodium sulfate. Store the final oil in a sealed vial at 4°C.[15]
2.2 GC-MS Analysis Protocol
-
Sample Preparation: Dilute a small volume (e.g., 1 µL) of the extracted essential oil in a suitable solvent like methanol or hexane (e.g., 1 mL).[15]
-
Injection: Inject 1 µL of the diluted sample into the GC-MS system.[15]
-
Gas Chromatography Conditions:
-
Mass Spectrometry Conditions:
2.3 Compound Identification
-
Mass Spectra Matching: The mass spectrum of each separated compound is compared against established spectral libraries, such as NIST and Wiley.[16]
-
Retention Index (RI) Comparison: The retention index of the peak corresponding to this compound is calculated and compared with literature values for confirmation, especially to differentiate it from isomers with similar mass spectra.[17][18]
-
Co-injection (Optional): For definitive identification, co-inject the essential oil sample spiked with a pure this compound standard to observe peak enhancement.[17]
Visualized Workflows and Pathways
3.1 Experimental Workflow for this compound Identification The following diagram illustrates the complete workflow from sample preparation to final data analysis for the identification of this compound.
Caption: A flowchart detailing the key stages for identifying this compound in essential oils.
3.2 Biosynthesis Pathway of this compound this compound is biosynthesized in plants from the common terpenoid precursor, geranyl pyrophosphate (GPP).[19] The key transformation is catalyzed by the enzyme this compound synthase (SabS).[20][21]
Caption: The enzymatic conversion of Geranyl Pyrophosphate (GPP) to this compound.
References
- 1. This compound, 3387-41-5 [thegoodscentscompany.com]
- 2. foreverest.net [foreverest.net]
- 3. Phytochemical Repurposing of Natural Molecule: this compound for Identification of Novel Therapeutic Benefits Using In Silico and In Vitro Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Secure Verification [cer.ihtm.bg.ac.rs]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Piper nigrum Oil - Determination of Selected Terpenes for Quality Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. repository.up.ac.za [repository.up.ac.za]
- 13. Fundamental Chemistry of Essential Oils and Volatile Organic Compounds, Methods of Analysis and Authentication - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. scitepress.org [scitepress.org]
- 16. kijoms.uokerbala.edu.iq [kijoms.uokerbala.edu.iq]
- 17. researchgate.net [researchgate.net]
- 18. agilent.com [agilent.com]
- 19. This compound - Wikipedia [en.wikipedia.org]
- 20. Biosynthesis and production of this compound: current state and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Sabinene: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sabinene, a bicyclic monoterpene found in various plants, has emerged as a promising natural compound with a wide spectrum of therapeutic properties. This technical guide provides a comprehensive overview of the current scientific evidence supporting the potential of this compound in drug discovery and development. We delve into its demonstrated anti-inflammatory, antioxidant, antimicrobial, neuroprotective, and anticancer activities. This document summarizes key quantitative data, details experimental methodologies for its evaluation, and visualizes its mechanisms of action through signaling pathway diagrams, offering a valuable resource for the scientific community.
Introduction
This compound is a naturally occurring bicyclic monoterpene found in the essential oils of numerous plant species, including Holm oak, Norway spruce, and spices like black pepper and nutmeg.[1] Its characteristic spicy and woody aroma has led to its use in the fragrance industry. Beyond its aromatic properties, a growing body of research has highlighted the diverse pharmacological activities of this compound, positioning it as a molecule of significant interest for therapeutic applications. This guide aims to provide an in-depth technical analysis of its biological effects and underlying mechanisms.
Therapeutic Properties of this compound
Anti-inflammatory Activity
This compound has demonstrated potent anti-inflammatory effects by modulating key inflammatory pathways. Studies have shown its ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO).[2] The anti-inflammatory action is thought to occur through the inhibition of inflammatory compound production.[1] Research on the essential oil of Chamaecyparis obtusa, rich in this compound, has shown inhibition of inducible nitric oxide synthase (iNOS) expression and the phosphorylation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) in lipopolysaccharide (LPS)-induced macrophages.[3]
Antioxidant Activity
This compound exhibits significant antioxidant properties, contributing to cellular protection against oxidative stress.[1] Antioxidants neutralize free radicals, unstable molecules that can damage cells.[1] this compound's antioxidant potential has been demonstrated to provide considerable protection from oxidative deterioration.[1] It has been shown to decrease the generation of oxidative stress and reduce the activities of antioxidant enzymes like glutathione S-transferase and catalase in yeast cells.[4] In starved myotubes, this compound was found to decrease the increased levels of reactive oxygen species (ROS).[5]
Antimicrobial and Antifungal Activity
This compound has shown a broad spectrum of antimicrobial activity against various pathogens. Essential oils containing this compound have demonstrated moderate action against bacteria such as Streptococcus, Influenzae, Campylobacter, and E. coli.[1][6] It has also been found to be effective against dermatophytes and Cryptococcus neoformans.[1] Furthermore, this compound has been shown to reduce the growth and biofilm formation of Streptococcus mutans, a bacterium associated with dental cavities.[1]
Neuroprotective Effects
Emerging evidence suggests that this compound possesses neuroprotective properties. It has been shown to modulate the inflammatory response in the brain by downregulating the expression of extracellular signal-regulated kinase 1/2 (ERK1/2) and p38 mitogen-activated protein kinase (MAPK) during neuronal stress.[7] In preclinical models of Parkinson's disease, this compound administration improved motor function and reduced neuroinflammation, potentially by protecting dopaminergic neurons from degeneration.[8]
Anticancer Potential
Preliminary studies indicate that this compound may have anticancer properties. It has been investigated for its effects on non-small cell lung cancer (NSCLC) cells, where it was found to decrease cell viability and colony growth.[9] In combination with terpinen-4-ol, this compound hydrate enhanced the inhibition of tumor growth in vitro and in vivo, partly through the downregulation of survivin.[9][10]
Quantitative Data Summary
The following tables summarize the key quantitative data from various studies on the therapeutic effects of this compound.
Table 1: Antimicrobial Activity of this compound Hydrate
| Microorganism | Assay Type | Result (MIC in mg/mL) | Reference |
|---|---|---|---|
| Bacillus subtilis | Broth Macro-dilution | 0.0312 | [11] |
| Staphylococcus aureus | Broth Macro-dilution | 0.0625 | [11] |
| Escherichia coli | Broth Macro-dilution | 0.125 | [11] |
| Candida albicans | Broth Macro-dilution | 0.125 | [11] |
| Candida krusei | Broth Macro-dilution | 0.25 | [11] |
| Candida parapsilosis | Broth Macro-dilution | 0.75 |[11] |
Table 2: Anti-inflammatory Activity of this compound
| Assay | Model | Treatment | Result | Reference |
|---|---|---|---|---|
| Ear Edema | TPA-induced in mice | This compound (0.32 µl/ml) | Prevents increases in nitrite production | [12] |
| iNOS Expression | LPS-induced RAW 264.7 cells | This compound (200 µg/mL) | Inhibition of iNOS expression | [3] |
| Cytokine Production | LPS-induced RAW 264.7 cells | this compound (200 µg/mL) | Reduction of IL-1β, IL-6, IL-27, GM-CSF, and IL-1ra |[3] |
Table 3: Effects of this compound on Skeletal Muscle Atrophy
| Cell Line/Model | Condition | Treatment | Effect | Reference |
|---|---|---|---|---|
| L6 Myotubes | Starvation | This compound (10-300 µM) | Dose-dependent recovery of myotube diameter | [13] |
| L6 Myotubes | Starvation | This compound (300 µM) | Diminished MuRF-1 expression | [14] |
| L6 Myotubes | Starvation | This compound (300 µM) | Attenuated p38 MAPK and ERK1/2 phosphorylation | [14] |
| Fasted Rats | In vivo | this compound (6.4 mg/kg, p.o.) | Reduced muscle fiber atrophy and MuRF-1 expression |[14] |
Experimental Protocols
Anti-inflammatory Activity Assay (Mouse Ear Edema)
This protocol is based on the tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model.
-
Animals: Male Swiss mice (25-30 g) are used.
-
Induction of Edema: A solution of TPA (2.5 µg) in acetone (20 µL) is topically applied to the inner and outer surfaces of the right ear of each mouse.
-
Treatment: Thirty minutes after TPA application, the test substance (this compound, dissolved in a suitable vehicle like 50% ethanol) is applied topically to both sides of the ear (e.g., at doses of 0.075, 1.25, 2.5, and 5.0 mg/ear). A vehicle control group and a positive control group (e.g., indomethacin at 0.25 mg/ear) are included.
-
Measurement: Ear thickness is measured using a digital micrometer before TPA application and at specified time points after (e.g., 4 and 24 hours).
-
Data Analysis: The percentage inhibition of edema is calculated using the formula: [(A - B) / A] * 100, where A is the mean increase in ear thickness in the control group and B is the mean increase in ear thickness in the treated group.
Antioxidant Activity (DPPH Radical Scavenging Assay)
This protocol outlines the determination of the free radical scavenging activity of this compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
-
Reagent Preparation: A solution of DPPH in methanol (e.g., 0.1 mM) is prepared. A series of concentrations of this compound and a standard antioxidant (e.g., ascorbic acid) are also prepared in methanol.
-
Assay Procedure:
-
To a test tube, add a specific volume of the this compound solution (e.g., 1 mL).
-
Add a specific volume of the DPPH solution (e.g., 2 mL).
-
The mixture is shaken vigorously and allowed to stand at room temperature in the dark for a specified time (e.g., 30 minutes).
-
A control is prepared using methanol instead of the this compound solution.
-
-
Measurement: The absorbance of the solutions is measured at 517 nm using a UV-Vis spectrophotometer.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: [ (A_control - A_sample) / A_control ] * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., 0.5 McFarland standard) is prepared in a suitable broth medium.
-
Preparation of this compound Dilutions: A serial two-fold dilution of this compound is prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: A positive control (broth with inoculum, no this compound) and a negative control (broth only) are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells (e.g., A549 for lung cancer) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Control wells receive the vehicle only.
-
MTT Addition: After the treatment period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is then incubated for a few hours (e.g., 3-4 hours) to allow the formation of formazan crystals by viable cells.
-
Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value (the concentration of this compound that causes 50% inhibition of cell growth) is determined.
Signaling Pathways and Mechanisms of Action
MAPK/MuRF-1 Signaling Pathway in Skeletal Muscle Atrophy
This compound has been shown to prevent skeletal muscle atrophy by inhibiting the ROS-mediated MAPK/MuRF-1 pathway.[5][14] Starvation-induced oxidative stress (increased ROS) leads to the phosphorylation and activation of p38 MAPK and ERK1/2. These activated MAPKs, in turn, upregulate the expression of the E3 ubiquitin ligase, Muscle RING Finger 1 (MuRF-1), a key regulator of muscle protein degradation. This compound intervenes by reducing ROS levels, thereby inhibiting the downstream phosphorylation of p38 and ERK1/2 and subsequently suppressing MuRF-1 expression, ultimately leading to the preservation of muscle mass.[5][13]
Caption: this compound inhibits the ROS-mediated MAPK/MuRF-1 pathway.
Anti-inflammatory Signaling Pathways
This compound exerts its anti-inflammatory effects by modulating signaling pathways such as the MAPK and JAK/STAT pathways in immune cells like macrophages. Upon stimulation with LPS, these pathways are activated, leading to the production of pro-inflammatory cytokines. This compound has been shown to inhibit the phosphorylation of JNK and p38, key components of the MAPK pathway.[3] While direct inhibition of the JAK/STAT pathway by isolated this compound requires further detailed investigation, essential oils containing this compound have been shown to inhibit this pathway.[3] This inhibition leads to a reduction in the expression of iNOS and pro-inflammatory cytokines like IL-1β and IL-6.
Caption: this compound's anti-inflammatory mechanism of action.
Conclusion and Future Directions
This compound demonstrates a remarkable range of therapeutic activities, supported by a growing body of scientific evidence. Its anti-inflammatory, antioxidant, antimicrobial, neuroprotective, and anticancer properties make it a compelling candidate for further investigation in drug discovery and development. The elucidation of its mechanisms of action, particularly its ability to modulate key signaling pathways, provides a solid foundation for targeted therapeutic strategies.
Future research should focus on:
-
In-depth Mechanistic Studies: Further unraveling the precise molecular targets and signaling cascades affected by this compound.
-
Preclinical In Vivo Studies: Comprehensive evaluation of the efficacy and safety of this compound in animal models of various diseases.
-
Pharmacokinetic and Pharmacodynamic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to optimize its therapeutic potential.
-
Clinical Trials: Ultimately, well-designed clinical trials are necessary to translate the promising preclinical findings into tangible therapeutic benefits for patients.
This technical guide provides a solid starting point for researchers and drug development professionals interested in harnessing the therapeutic potential of this compound. The compiled data, protocols, and mechanistic insights are intended to facilitate and inspire further research into this promising natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial, Multidrug Resistance Reversal and Biofilm Formation Inhibitory Effect of Origanum majorana Extracts, Essential Oil and Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Prevents Skeletal Muscle Atrophy by Inhibiting the MAPK-MuRF-1 Pathway in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. This compound confers protection against cerebral ischemia in rats: potential roles of antioxidants, anti-inflammatory effects, and astrocyte-neurotrophic support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Inhibits Lipopolysaccharide-Induced Memory Decline by Enhancing Cholinergic Function, Decreasing Molybdenum Enzymes, and Suppressing Oxidative Stress and Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Pharmacological Effects of Polyphenol Phytochemicals on the JAK-STAT Signaling Pathway [frontiersin.org]
- 10. texaschildrens.org [texaschildrens.org]
- 11. In Situ Antimicrobial Properties of this compound Hydrate, a Secondary Plant Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | C10H16 | CID 18818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound Prevents Skeletal Muscle Atrophy by Inhibiting the MAPK–MuRF-1 Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modulating the JAK/STAT pathway with natural products: potential and challenges in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Sabinene's Pungent Signature: A Technical Guide to its Aromatic Contribution in Spices
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sabinene, a bicyclic monoterpene, is a pivotal contributor to the characteristic aroma of numerous spices, imparting warm, woody, peppery, and citrus-like notes. This technical guide provides an in-depth analysis of this compound's role in the aroma profiles of key spices, supported by quantitative data, detailed experimental protocols for its analysis, and an exploration of its biosynthetic and sensory perception pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the chemical and sensory properties of natural flavor compounds.
Introduction
This compound (C₁₀H₁₆) is a natural bicyclic monoterpene that is a significant constituent of the essential oils of many plants, including a variety of spices.[1][2] Its characteristic aroma is described as warm, oily-peppery, woody-herbaceous, and spicy.[3] This terpene is a key contributor to the spiciness of black pepper and is a major component of carrot seed oil.[1][4] this compound also occurs in nutmeg, cardamom, cloves, marjoram, and sage, among other spices.[2][5][6] Understanding the quantitative contribution and sensory impact of this compound is crucial for flavor science, food technology, and the development of new pharmaceutical and nutraceutical products.
Quantitative Analysis of this compound in Spices
The concentration of this compound in the essential oils of spices can vary significantly depending on the spice's origin, cultivar, and processing methods. The following table summarizes the quantitative data for this compound content in black pepper, nutmeg, and cardamom essential oils, as determined by gas chromatography-mass spectrometry (GC-MS).
| Spice | Botanical Name | This compound Concentration (%) in Essential Oil | Reference(s) |
| Black Pepper | Piper nigrum | 2.98 - 30.65 | [7][8][9][10] |
| Nutmeg | Myristica fragrans | 19.66 - 42.3 | [6][11][12][13] |
| Cardamom | Elettaria cardamomum | 1.5 - 13.50 | [1][3][14][15] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Quantification
This protocol outlines a general method for the quantitative analysis of this compound in spice essential oils.
Objective: To separate, identify, and quantify this compound in a given essential oil sample.
Materials and Equipment:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column (e.g., HP-5MS, DB-5)
-
Helium (carrier gas)
-
Essential oil sample
-
This compound standard (for identification and quantification)
-
Solvent (e.g., hexane)
-
Autosampler
-
Microsyringe
Procedure:
-
Sample Preparation: Prepare a dilute solution of the essential oil in hexane (e.g., 1% v/v).
-
GC-MS Instrument Setup:
-
Injector Temperature: 250 °C
-
Split Ratio: 1:15 to 1:50
-
Carrier Gas Flow Rate: 1.0 - 1.4 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60-70 °C, hold for 1-3 minutes.
-
Ramp rate 1: Increase to 125-150 °C at 3-5 °C/min.
-
Ramp rate 2: Increase to 240-280 °C at 10-20 °C/min, hold for 2-5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Mass Scan Range: m/z 35-500 amu
-
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system.
-
Data Acquisition: Acquire the total ion chromatogram (TIC) and mass spectra.
-
Identification: Identify the this compound peak by comparing its retention time and mass spectrum with that of the this compound standard and reference libraries (e.g., NIST). The mass spectrum of this compound will show characteristic fragmentation patterns.
-
Quantification: Determine the relative percentage of this compound by integrating the peak area of this compound and dividing it by the total peak area of all identified compounds. For absolute quantification, a calibration curve using the this compound standard is required.
Sensory Evaluation of this compound's Aroma Contribution
This protocol describes a method for assessing the aromatic contribution of this compound using a trained sensory panel.
Objective: To characterize the aroma profile of this compound and its contribution to the overall aroma of a spice.
Materials and Equipment:
-
Trained sensory panel (8-12 members)
-
Odor-free sensory evaluation booths
-
Glass sniffing jars with lids
-
This compound standard (diluted in an odorless solvent like mineral oil)
-
Spice essential oil containing this compound
-
Aroma-free air for purging
-
Aroma reference standards for training (e.g., black pepper, pine, lemon)
-
Data collection software or forms
Procedure:
-
Panelist Training: Train panelists on the aroma profile of this compound using the diluted standard. Use reference standards to help them identify and scale the intensity of specific aroma attributes (e.g., peppery, woody, citrusy).
-
Sample Preparation: Prepare samples by placing a small amount of the diluted this compound standard and the spice essential oil on separate filter paper strips inside the sniffing jars.
-
Evaluation:
-
Panelists will first evaluate the aroma of the this compound standard to refresh their memory of its characteristic notes.
-
Panelists will then evaluate the aroma of the spice essential oil.
-
Using a descriptive analysis questionnaire, panelists will rate the intensity of various aroma attributes (e.g., peppery, woody, citrusy, spicy, warm) on a labeled magnitude scale (e.g., 0-10).
-
-
Data Analysis: Analyze the sensory data to determine the mean intensity ratings for each attribute for both the this compound standard and the spice essential oil. This will allow for a comparison and an assessment of this compound's contribution to the overall aroma profile of the spice. Statistical analysis (e.g., ANOVA) can be used to determine significant differences.
Biosynthesis and Sensory Perception Pathways
This compound Biosynthesis
This compound is synthesized in plants from geranyl pyrophosphate (GPP) through the action of the enzyme this compound synthase.[1] GPP itself is formed from the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are products of the mevalonate (MVA) or methylerythritol 4-phosphate (MEP) pathways.
Olfactory Perception of this compound
The perception of this compound's aroma is initiated by its interaction with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. While the specific human olfactory receptor for this compound has not been definitively identified, it is known that monoterpenes like this compound activate a family of G-protein coupled receptors.[4][16] This activation triggers a downstream signaling cascade, leading to the generation of a nerve impulse that is transmitted to the brain for processing and perception of the aroma.
Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive analysis of this compound in spices.
Conclusion
This compound is a critical aroma compound that significantly shapes the sensory profiles of many important spices. Its warm, peppery, and woody characteristics are highly valued in the food and fragrance industries. The quantitative data and experimental protocols provided in this guide offer a robust framework for the accurate analysis and sensory characterization of this compound. Further research into the specific olfactory receptors and the synergistic effects of this compound with other volatile compounds will continue to advance our understanding of its complex role in flavor perception and its potential applications in drug development and other fields.
References
- 1. salvatorebattaglia.com.au [salvatorebattaglia.com.au]
- 2. ScenTree - this compound (CAS N° 3387-41-5 / 2009-00-9 / 10408-16-9) [scentree.co]
- 3. Frontiers | Essential Oil Profile Diversity in Cardamom Accessions From Southern India [frontiersin.org]
- 4. Monoterpene (-)-citronellal affects hepatocarcinoma cell signaling via an olfactory receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. iosrjournals.org [iosrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Chemical Composition of Piper nigrum L. Cultivar Guajarina Essential Oils and Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Volatiles of Black Pepper Fruits (Piper nigrum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nutmeg ( Myristica fragrans Houtt.) essential oil: A review on its composition, biological, and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. frontiersin.org [frontiersin.org]
- 15. Chemical and Biological Evaluation of Essential Oils from Cardamom Species - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Potential role of terpenes in recovery from olfactory dysfunction with olfactory training: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Sabinene in Sage (Salvia spp.) by Gas Chromatography with Flame Ionization Detection (GC-FID)
Introduction
Sage (Salvia spp.) is a genus of plants in the mint family, Lamiaceae, and is utilized extensively in the culinary, fragrance, and pharmaceutical industries. The essential oil of sage is a complex mixture of volatile compounds, with its composition varying based on the species, geographical origin, and harvesting time. Sabinene, a bicyclic monoterpene, is a significant component of many sage species' essential oils and contributes to their characteristic aroma. Accurate quantification of this compound is crucial for quality control, authentication of sage varieties, and for research into the pharmacological properties of sage essential oils.
This application note provides a detailed protocol for the quantification of this compound in sage using Gas Chromatography with Flame Ionization Detection (GC-FID). The described method is robust, reliable, and suitable for researchers, scientists, and professionals in drug development.
Experimental Protocols
Sample Preparation: Hydrodistillation of Sage Essential Oil
This protocol describes the extraction of essential oil from dried sage leaves using a Clevenger-type apparatus.
Materials:
-
Dried sage leaves
-
Distilled water
-
Clevenger-type hydrodistillation apparatus
-
Heating mantle
-
Round bottom flask (2 L)
-
Condenser
-
Collecting vessel
-
Anhydrous sodium sulfate
-
Glass vials for storage
Procedure:
-
Weigh approximately 100 g of dried sage leaves and place them into the 2 L round bottom flask.
-
Add 1 L of distilled water to the flask, ensuring the plant material is fully submerged.
-
Set up the Clevenger-type apparatus, connecting the flask to the still head and the condenser. Ensure all joints are properly sealed.
-
Circulate cold water through the condenser.
-
Turn on the heating mantle and bring the water to a boil.
-
Continue the distillation for 3 hours, collecting the distillate in the separator of the Clevenger apparatus.
-
Once the distillation is complete, turn off the heating mantle and allow the apparatus to cool.
-
Carefully collect the separated essential oil layer from the collection arm of the Clevenger apparatus.
-
Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried essential oil to a sealed glass vial and store at 4°C in the dark until GC-FID analysis.
GC-FID Analysis
This protocol outlines the instrumental parameters for the quantification of this compound.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890 GC (or equivalent)
-
Detector: Flame Ionization Detector (FID)
-
Column: HP-5ms (5% phenyl)-polydimethylsiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness[1]
-
Carrier Gas: Helium, with a constant flow rate of 1.5 mL/min[1]
-
Injector Temperature: 250°C[1]
-
Detector Temperature: 280°C[2]
-
Oven Temperature Program:
-
Injection Volume: 1 µL
-
Split Ratio: 40:1
-
Solvent: n-hexane
Standard Preparation:
-
Prepare a stock solution of this compound standard (e.g., 1000 µg/mL) in n-hexane.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations ranging from approximately 20 to 350 mg/L.[3][4][5]
Sample Preparation:
-
Dilute the extracted sage essential oil (from section 2.1) in n-hexane to bring the expected this compound concentration within the calibration range. A dilution of 1:100 (v/v) is often a suitable starting point.
Analysis Procedure:
-
Inject the prepared calibration standards into the GC-FID system to generate a calibration curve.
-
Inject the diluted sage essential oil sample.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the this compound standard.
-
Integrate the peak area of this compound in the sample chromatogram.
-
Calculate the concentration of this compound in the sample using the calibration curve.
Data Presentation
The following table summarizes quantitative data for this compound found in various Salvia species from the literature.
| Salvia Species | This compound Concentration (%) | Analytical Method | Reference |
| Salvia officinalis | 21.2 | GC-MS/FID | [3] |
| Salvia sclarea | 3.3 | GC-MS | [6] |
| Salvia aramiensis | 1.47 | GC/MS | [7] |
| Salvia fruticosa | 0.19 | GC/MS | [7] |
| Salvia tomentosa | 0.34 | GC/MS | [7] |
Method Validation Parameters
A rapid GC-FID method for the determination of this compound and other terpenes in sage essential oil has been reported with the following validation parameters.[3][4][5]
| Parameter | Value |
| Linear Range | 28 - 342 mg/L[3][4][5] |
| Correlation Coefficient (r²) | 0.9993 - 1.0000[3][4][5] |
| Limit of Detection (LOD) | 0.02 - 0.9 mg/L[3][4][5] |
| Limit of Quantification (LOQ) | 0.08 - 3.0 mg/L[3][4][5] |
| Analytical Precision (RSD) | 0.6 - 0.9%[3][4] |
Conclusion
The GC-FID method detailed in this application note is a reliable and efficient technique for the quantification of this compound in sage essential oil. The sample preparation via hydrodistillation is a classic and effective method for obtaining high-quality essential oil for analysis. Adherence to the specified chromatographic conditions and proper method validation will ensure accurate and reproducible results, which are essential for quality assessment and research in the fields of natural products, pharmaceuticals, and fragrance development.
References
- 1. The Chemotaxonomy of Common Sage (Salvia officinalis) Based on the Volatile Constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unito.it [iris.unito.it]
- 3. Chemometric Analysis Evidencing the Variability in the Composition of Essential Oils in 10 Salvia Species from Different Taxonomic Sections or Phylogenetic Clades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ptfarm.pl [ptfarm.pl]
- 5. A rapid GC-FID method for determination of this compound, β-pinene, α-thujone and β-thujone in the essential oil of Kitchen Sage (Salvia officinalis L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Microbial Production of Sabinene in E. coli: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the microbial production of sabinene, a bicyclic monoterpene with applications in flavors, fragrances, and as a precursor for advanced biofuels, using engineered Escherichia coli. The following sections outline the metabolic pathways, genetic engineering strategies, experimental protocols, and quantitative data to guide research and development in this area.
Introduction to this compound Biosynthesis in E. coli
This compound is a naturally occurring monoterpene that is not natively produced by E. coli. Its biosynthesis in engineered E. coli relies on the introduction of heterologous pathways to convert central metabolites into the target molecule. The core strategy involves harnessing the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), and directing their flux towards this compound. Two primary pathways for IPP and DMAPP synthesis have been successfully utilized in E. coli for this compound production: the native 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway and a heterologous mevalonate (MVA) pathway.[1][2] From IPP and DMAPP, the enzyme geranyl diphosphate synthase (GPPS) catalyzes the formation of geranyl diphosphate (GPP), the direct precursor for monoterpenes. Finally, a specific this compound synthase (SabS) converts GPP to this compound.[1][3]
Metabolic Engineering Strategies
Effective microbial production of this compound in E. coli hinges on strategic metabolic engineering to enhance the precursor supply, introduce the this compound-specific synthesis pathway, and improve host tolerance to the final product.
Precursor Supply Enhancement
E. coli naturally utilizes the MEP pathway for the synthesis of IPP and DMAPP. While this pathway can be engineered for improved flux, studies have shown that introducing a heterologous MVA pathway from organisms like Saccharomyces cerevisiae can lead to significantly higher monoterpene production.[3][4] The MVA pathway is often preferred as it can bypass the native regulation of the MEP pathway and provide a more robust supply of precursors. The production of this compound has been shown to be 20-fold higher when using the MVA pathway compared to the MEP pathway.[3]
Heterologous this compound Biosynthesis Pathway
The core of this compound production lies in the expression of two key enzymes:
-
Geranyl Diphosphate Synthase (GPPS): This enzyme condenses one molecule of IPP and one molecule of DMAPP to form GPP. GPPS from various sources, such as Abies grandis (AgGPPS), has been successfully used.[1][5]
-
This compound Synthase (SabS): This enzyme catalyzes the final cyclization of GPP to form this compound. SabS from plants like Salvia pomifera has proven effective in engineered E. coli.[1][5]
These genes are typically codon-optimized for expression in E. coli and cloned into suitable expression plasmids under the control of inducible promoters (e.g., T7 or trc promoters).
Improving Host Tolerance
A significant limitation in microbial production of monoterpenes is their toxicity to the host organism. This compound can disrupt cell membranes, leading to growth inhibition and reduced productivity. Adaptive Laboratory Evolution (ALE) has been a successful strategy to enhance E. coli's tolerance to this compound.[1][6] This involves serially passaging the E. coli strain in media with gradually increasing concentrations of this compound, selecting for mutants with improved survival and growth. Furthermore, transcriptomic and genomic analysis of evolved strains has identified specific genes that, when overexpressed, can confer increased tolerance. Key genes identified to improve this compound tolerance in E. coli BL21(DE3) include:
-
ybcK : A gene from the DLP12 prophage region.
-
ygiZ : An inner membrane protein gene.
-
scpA : A methylmalonyl-CoA mutase gene.[1]
Overexpression of these genes has been shown to significantly increase this compound tolerance and production.[1]
Quantitative Data on this compound Production
The following tables summarize the quantitative data from various studies on this compound production in engineered E. coli.
Table 1: this compound Production in Engineered E. coli Strains
| Strain | Precursor Pathway | Key Genes Expressed | Culture Condition | Titer (mg/L) | Productivity | Yield | Reference |
| E. coli BL21(DE3) | MEP | AgGPPS2, SpSabS1 | Shake Flask | ~2.2 | Not Reported | Not Reported | [2] |
| E. coli BL21(DE3) | MVA | AgGPPS2, SpSabS1 | Shake Flask | 44.74 | Not Reported | Not Reported | [2] |
| E. coli BL21(DE3) | MVA | AgGPPS2, SpSabS1 | Optimized Shake Flask | 82.18 | Not Reported | Not Reported | [2] |
| E. coli BL21(DE3) | MVA | AgGPPS2, SpSabS1 | Fed-batch | 2650 | 0.018 g/h/g DCW | 3.49% (g this compound/g glycerol) | [2] |
| E. coli BL21(DE3) (Parental) | MVA | AgGPPS2, SpSabS1 | Shake Flask | 22.76 | Not Reported | Not Reported | [1][5] |
| E. coli XYF(DE3) (ALE) | MVA | AgGPPS2, SpSabS1 | Shake Flask | 191.76 | Not Reported | Not Reported | [1][5] |
Table 2: Effect of Gene Overexpression on this compound Tolerance in E. coli BL21(DE3)
| Gene Overexpressed | Increase in this compound Tolerance (%) | Reference |
| ybcK | 127.7 | [1] |
| ygiZ | 71.1 | [1] |
| scpA | 75.4 | [1] |
Experimental Protocols
This section provides detailed protocols for the key experiments involved in the microbial production of this compound in E. coli.
Protocol 1: Construction of a this compound-Producing E. coli Strain
This protocol describes the general steps for constructing an E. coli strain capable of producing this compound using a two-plasmid system for the MVA pathway and the this compound synthesis genes.
Materials:
-
E. coli BL21(DE3) competent cells
-
Plasmids containing the MVA pathway genes (e.g., pTrcLower)[5]
-
Plasmids containing the GPPS and SabS genes (e.g., pHB7)[5]
-
LB agar plates with appropriate antibiotics
-
LB broth with appropriate antibiotics
-
Standard molecular biology reagents and equipment for plasmid transformation
Procedure:
-
Co-transform E. coli BL21(DE3) competent cells with the MVA pathway plasmid and the GPPS/SabS plasmid using a standard heat-shock or electroporation protocol.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotics for both plasmids.
-
Incubate the plates overnight at 37°C.
-
Pick individual colonies and inoculate them into 5 mL of LB broth containing the selective antibiotics.
-
Incubate the liquid cultures overnight at 37°C with shaking (200 rpm).
-
Perform plasmid DNA isolation and restriction digestion or PCR to verify the presence of the correct plasmids in the transformed colonies.
-
Prepare glycerol stocks of the verified clones for long-term storage at -80°C.
Protocol 2: Shake-Flask Fermentation for this compound Production
This protocol details the conditions for small-scale this compound production in shake flasks.
Materials:
-
This compound-producing E. coli strain
-
Fermentation medium (e.g., LB or a defined medium supplemented with a carbon source like glucose or glycerol) with appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) stock solution (e.g., 1 M)
-
Cyclohexane or dodecane
-
Shake flasks (baffled flasks are recommended)
-
Incubator shaker
Procedure:
-
Inoculate 50 mL of fermentation medium in a 250 mL shake flask with an overnight culture of the this compound-producing strain to an initial OD600 of ~0.1.
-
Incubate the culture at 37°C with shaking at 200 rpm.
-
Monitor the cell growth by measuring the OD600 periodically.
-
When the OD600 reaches 0.6-0.9, induce protein expression by adding IPTG to a final concentration of 0.1 mM.[5]
-
Reduce the incubation temperature to 30°C and continue shaking at 200 rpm.[5]
-
After 24 hours of induction, add a 10% (v/v) overlay of an organic solvent like cyclohexane to capture the volatile this compound.[5]
-
Continue the incubation for an additional 16-24 hours.
-
After the fermentation is complete, harvest the culture and proceed with this compound extraction and quantification.
Protocol 3: Fed-Batch Fermentation for High-Titer this compound Production
For higher production titers, a fed-batch fermentation strategy is employed. This protocol provides a general outline.
Materials:
-
This compound-producing E. coli strain
-
Bioreactor with controls for pH, temperature, and dissolved oxygen (DO)
-
Batch fermentation medium
-
Feeding medium (concentrated carbon source like glycerol, and other necessary nutrients)
-
IPTG stock solution
-
Organic solvent for in-situ extraction (e.g., dodecane)
Procedure:
-
Prepare and sterilize the bioreactor with the initial batch medium.
-
Inoculate the bioreactor with a seed culture grown to a suitable cell density.
-
Maintain the fermentation parameters at optimal levels (e.g., 37°C, pH controlled at a setpoint, and DO maintained above a certain percentage through agitation and aeration).
-
Once the initial carbon source in the batch medium is depleted (often indicated by a sharp increase in DO), initiate the feeding of the concentrated nutrient solution. The feeding rate can be controlled to maintain a desired specific growth rate.
-
When the culture reaches a high cell density (e.g., OD600 of 10-12), induce with IPTG.[2]
-
After induction, the temperature may be lowered (e.g., to 30°C) to improve protein folding and this compound production.
-
An organic solvent overlay can be added to the fermenter for in-situ product recovery.
-
Monitor this compound production by sampling the organic phase over time.
-
The fermentation is typically run for 48-72 hours post-induction.[2]
Protocol 4: this compound Extraction and Quantification
This protocol describes the extraction of this compound from the culture and its quantification using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Fermentation culture with organic overlay
-
Centrifuge
-
Gas Chromatograph with a Mass Spectrometer (GC-MS)
-
GC column suitable for terpene analysis (e.g., DB-5MS)[5]
-
This compound standard for calibration curve
-
Micropipettes and vials
Procedure:
-
Centrifuge the fermentation culture to separate the aqueous phase, cell pellet, and the organic overlay.
-
Carefully collect the upper organic phase.
-
If necessary, centrifuge the organic phase again to remove any remaining cell debris or aqueous droplets.
-
Prepare a standard curve by dissolving a known amount of this compound standard in the same organic solvent used for extraction to create a series of dilutions with known concentrations.
-
Analyze 1 µL of the extracted organic phase and the standards by GC-MS.[5]
-
GC Conditions (example):
-
Identify the this compound peak in the chromatogram based on its retention time and mass spectrum compared to the standard.
-
Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.
Visualizations
Metabolic Pathways for this compound Production
Caption: Metabolic pathways for this compound biosynthesis in E. coli.
Experimental Workflow for Strain Development
Caption: Workflow for this compound-producing E. coli strain development.
Adaptive Laboratory Evolution (ALE) Workflow
Caption: Workflow for Adaptive Laboratory Evolution (ALE) to improve this compound tolerance.
References
- 1. Improvement of this compound tolerance of Escherichia coli using adaptive laboratory evolution and omics technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microbial production of this compound—a new terpene-based precursor of advanced biofuel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in the Metabolic Engineering of Escherichia coli for the Manufacture of Monoterpenes [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Improvement of this compound tolerance of Escherichia coli using adaptive laboratory evolution and omics technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis and production of this compound: current state and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Extraction of Sabinene from Plant Essential Oils
Introduction
Sabinene is a natural bicyclic monoterpene (C10H16) found in the essential oils of numerous plant species. It is recognized for its characteristic warm, peppery, and woody aroma and is a significant contributor to the spiciness of black pepper and the flavor of carrot seed oil. This compound exists in (+) and (-) enantiomeric forms. Due to its anti-inflammatory, antioxidant, antimicrobial, and antifungal properties, this compound is of considerable interest to researchers in the pharmaceutical, cosmetic, and food industries. These application notes provide detailed protocols for the extraction, isolation, and analysis of this compound from various plant sources.
Data Presentation: this compound Content in Plant Essential Oils
The concentration of this compound in essential oils varies significantly depending on the plant species, geographical origin, harvesting time, and the extraction method employed. The following table summarizes this compound content from various botanical sources as reported in scientific literature.
Table 1: Quantitative Data on this compound Content in Various Plant Essential Oils
| Plant Species | Plant Part | Extraction Method | This compound Content (%) | Reference |
| Juniperus sabina L. | Fruits | Hydrodistillation | 50.31% | |
| Juniperus sabina L. | Aerial Parts | Hydrodistillation | 36.59% | |
| Juniperus sabina L. | Foliage (Male) | Hydrodistillation | Major Constituent | |
| Juniperus sabina L. | Foliage (Female) | Hydrodistillation | Major Constituent | |
| Juniperus sabina L. | Not Specified | Hydrodistillation | Up to 80% (in 0-3 min fraction) | |
| Origanum majorana | Leaves | Not Specified | Significant Amounts | |
| Salvia officinalis L. | Leaves | Hydrodistillation | Variable | |
| Laurus nobilis | Leaves | Hydrodistillation | 8.05% | |
| Heteromorpha arborescens | Leaves | Hydrodistillation | Major Constituent | |
| Page Mandarin | Flowers | Ultrasound-Assisted | Major Flavor Component | |
| Calamintha nepeta | Aerial Parts | Hydrodistillation | Lower than SFME | |
| Calamintha nepeta | Aerial Parts | Solvent-Free Microwave | Higher than HD |
Experimental Protocols
The selection of an extraction method is critical as it can influence both the yield and the chemical profile of the essential oil, including the concentration of thermolabile compounds like this compound.
Protocol 1: Hydrodistillation using a Clevenger-type Apparatus
Hydrodistillation is a widely used method for extracting essential oils from plant materials. It involves boiling the plant material in water, where the steam and volatile components are condensed and separated.
Materials:
-
Ground plant material (e.g., leaves, fruits, or aerial parts of Juniperus sabina)
-
Distilled water
-
Clevenger-type apparatus
-
Heating mantle
-
Round-bottom flask (2 L)
-
Anhydrous sodium sulfate
-
Sealed vials for storage
Procedure:
-
Preparation: Weigh approximately 100 g of dried and ground plant material and place it into a 2 L round-bottom flask.
-
Maceration (Optional but Recommended): Add 400 mL of distilled water to the flask, ensuring the plant material is fully submerged. Allow the material to macerate for up to 24 hours. This step can improve extraction efficiency.
-
Apparatus Assembly: Assemble the Clevenger-type apparatus with the round-bottom flask, ensuring all glass joints are properly sealed.
-
Distillation: Heat the flask using a heating mantle. Bring the water to a boil and continue the distillation for 3-4 hours. The steam will carry the volatile essential oils into the condenser.
-
Collection: As the vapor condenses, the essential oil and water will collect in the graduated tube of the Clevenger apparatus. Since the oil is less dense than water, it will form a layer on top.
-
Separation and Drying: Carefully collect the oil layer. To remove any residual water, dry the essential oil over anhydrous sodium sulfate.
-
Storage: Transfer the dried oil to a sealed, airtight vial and store at 4°C in the dark until analysis.
Protocol 2: Steam Distillation
In steam distillation, live steam is passed through the plant material. This method is advantageous for temperature-sensitive compounds as it avoids direct boiling of the plant material.
Materials:
-
Fresh or dried plant material
-
Steam generator or boiling flask for water
-
Biomass flask (large, wide-mouth)
-
Claisen adapter
-
Condenser and receiver apparatus
-
Heating source (hot plate or heating mantle)
-
Separatory funnel
-
Organic solvent (e.g., diethyl ether or methylene chloride)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Preparation: Place the plant material (e.g., ground cloves, cinnamon, or juniper leaves) into the biomass flask, filling it no more than halfway.
-
Apparatus Assembly: Assemble the steam distillation apparatus. The setup should include a flask for boiling water (or a connection to a steam line), which connects to the biomass flask. A Claisen adapter is crucial to prevent foam and turbulent plant material from splashing into the condenser. The biomass flask then connects to a condenser and a collection vessel.
-
Steam Generation: Heat the water in the boiling flask to generate steam, which will then pass through the plant material in the biomass flask.
-
Extraction: The steam will volatilize the essential oils. The mixture of steam and oil vapor travels to the condenser.
-
Condensation and Collection: The vapor is cooled in the condenser, and the resulting liquid (hydrosol and essential oil) is collected in the receiver. Continue collection until no more oil is observed in the distillate, typically after collecting a significant volume (e.g., 40 mL).
-
Solvent Extraction: Transfer the collected distillate to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., two portions of 20 mL diethyl ether).
-
Drying and Solvent Removal: Combine the organic layers and dry them using an anhydrous salt (e.g., magnesium sulfate). Filter the solution to remove the drying agent. Remove the solvent using a rotary evaporator to yield the pure essential oil.
-
Storage: Store the oil in a sealed vial at 4°C.
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the standard analytical technique for identifying and quantifying the chemical components of essential oils.
Materials:
-
Extracted essential oil sample
-
Solvent (e.g., pentane, hexane, or ethanol)
-
GC-MS instrument equipped with a suitable capillary column (e.g., non-polar SE-30 or similar).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the essential oil (e.g., 1% v/v) in the chosen solvent.
-
Injection: Inject 1 µL of the prepared sample into the GC-MS.
-
GC Separation: The components are separated based on their boiling points and polarity in the GC column. A typical temperature program starts at a lower temperature (e.g., 50°C), ramps up to a higher temperature (e.g., 180°C - 300°C), and holds for a set time to ensure all compounds elute. Helium is commonly used as the carrier gas.
-
MS Detection: As components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact at 70 eV) and fragmented. The mass spectrometer detects these fragments based on their mass-to-charge ratio.
-
Compound Identification: The resulting mass spectrum of each compound is compared to spectral libraries (e.g., Wiley, NIST) for identification. Retention indices are also used to confirm the identity of the compounds.
-
Quantification: The relative percentage of each compound, including this compound, is calculated based on the area of its corresponding peak in the total ion chromatogram.
Visualizations
The following diagrams illustrate the logical workflows for the extraction and analysis of this compound.
Caption: General workflow for the extraction and analysis of this compound.
Sabinene: A Sustainable Choice for Green Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The growing emphasis on sustainable practices in the chemical industry has spurred the exploration of green solvents as alternatives to traditional, often hazardous, organic solvents. Sabinene, a naturally occurring bicyclic monoterpene, has emerged as a promising green solvent with applications in organic synthesis.[1][2] Derived from biomass, this compound is biodegradable, has low toxicity, and can be recycled, making it an attractive option for environmentally conscious chemical processes.[1][2]
These application notes provide a comprehensive overview of the use of this compound as a green solvent in organic synthesis, including its physicochemical properties, safety and handling, and detailed protocols for various reactions.
Physicochemical Properties of this compound
Understanding the physical and chemical properties of a solvent is crucial for its effective application in chemical reactions. This compound is a colorless to pale yellow liquid with a characteristic fresh, woody, and spicy citrusy odor.[1] Its key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆ | [1] |
| Molecular Weight | 136.23 g/mol | [1] |
| Boiling Point | ~163-165 °C | [1] |
| Density | ~0.85 g/cm³ | [1] |
| Flash Point | ~45 °C | [1] |
| Solubility | Insoluble in water; soluble in alcohols and other organic solvents. | [1] |
| Refractive Index | ~1.47 | [1] |
| Biodegradability | Readily biodegradable | [1] |
Safety and Handling
While this compound is considered to have low toxicity, it is essential to follow standard laboratory safety procedures.[2] It is a flammable liquid and should be kept away from heat, sparks, and open flames.[1] Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
Disposal: Used this compound can be recycled by distillation.[2] If recycling is not feasible, it should be disposed of as hazardous waste in accordance with local, regional, and national regulations. Do not empty into drains.
Applications in Organic Synthesis
This compound has been successfully employed as a solvent in a variety of organic reactions. Its non-polar nature makes it a suitable replacement for conventional solvents like toluene and dioxane in certain applications.
Synthesis of Thiazolo[5,4-b]pyridines
This compound has been effectively used as a solvent for the synthesis of thiazolo[5,4-b]pyridine heterocycles, which are important scaffolds in medicinal chemistry. The reaction can be carried out under both thermal and microwave activation.[2]
Experimental Workflow: Synthesis of Thiazolo[5,4-b]pyridines
Caption: Workflow for the synthesis of thiazolo[5,4-b]pyridines using this compound as a green solvent.
Detailed Protocol (Thermal Activation):
-
To a sealed tube, add the 3-amino-2-chloropyridine derivative (1.0 eq) and the corresponding isothiocyanate (1.0 eq).
-
Add 1 mL of this compound to the tube.
-
Seal the tube and heat the reaction mixture at the desired temperature (e.g., 160 °C) for the specified time (e.g., 16 hours).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product, which precipitates from the solution, is collected by filtration.
-
Wash the solid product with ethyl acetate to remove any remaining solvent and impurities.
-
Dry the product under vacuum.
Comparison of this compound with Other Solvents for the Synthesis of a Thiazolo[5,4-b]pyridine Derivative:
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acetone | 100 | 4 | 60 |
| Dichloromethane | 100 | 4 | 43 |
| Toluene | 100 | 4 | 44 |
| Dioxane | 100 | 4 | 44 |
| Tetrahydrofuran | 100 | 4 | 43 |
| Eucalyptol | 100 | 16 | 75 |
| CPME | 100 | 16 | 71 |
| This compound | 100 | 16 | 58 |
| Limonene | 100 | 16 | 70 |
Synthesis of Quinazolines
This compound has also been utilized as a green solvent for the synthesis of quinazoline derivatives. The procedure is straightforward, and the product can often be isolated by simple filtration.
Detailed Protocol:
-
In a suitable reaction vessel, combine equimolar amounts of the anthranilonitrile derivative and the phenyl isothiocyanate derivative.
-
Add this compound to the mixture.
-
Heat the reaction mixture with stirring at 130 °C for 96 hours.
-
Upon completion, cool the reaction to room temperature.
-
The solid product is collected by filtration and washed with a suitable solvent like ethyl acetate.
Proposed Protocol for Palladium-Catalyzed Suzuki-Miyaura Coupling
Experimental Workflow: Proposed Suzuki-Miyaura Coupling in this compound
Caption: Proposed workflow for a Suzuki-Miyaura cross-coupling reaction using this compound.
Proposed Protocol:
-
To a reaction flask, add the aryl halide (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 eq).
-
Add this compound as the solvent.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture with stirring at a temperature of 100-120 °C until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Proposed Protocol for Green Synthesis of Metal Nanoparticles
This compound, as a natural terpene, can potentially be used in the green synthesis of metal nanoparticles, acting as a reducing and capping agent. This proposed protocol is based on general methods for nanoparticle synthesis using plant extracts and other terpenes.
Experimental Workflow: Proposed Nanoparticle Synthesis in this compound
Caption: Proposed workflow for the green synthesis of metal nanoparticles using this compound.
Proposed Protocol:
-
Prepare an aqueous solution of the metal salt precursor (e.g., 1 mM silver nitrate or 1 mM chloroauric acid).
-
In a separate flask, add this compound.
-
Add the metal salt solution to the this compound with vigorous stirring. The volume ratio of the aqueous solution to this compound can be varied (e.g., 1:1 to 1:10).
-
Continue stirring at room temperature or with gentle heating (e.g., 40-60 °C) for a period of time (e.g., 1-24 hours), monitoring for a color change which indicates nanoparticle formation.
-
Once the reaction is complete, separate the nanoparticles by centrifugation.
-
Wash the collected nanoparticles with ethanol and deionized water to remove any unreacted precursors and byproducts.
-
Dry the purified nanoparticles in an oven or under vacuum.
Conclusion
This compound presents a viable and sustainable alternative to conventional organic solvents in a range of synthetic applications. Its bio-derived nature, low toxicity, and recyclability align with the principles of green chemistry. While its application is still an emerging area of research, the successful synthesis of complex heterocyclic molecules demonstrates its potential. Further exploration into its use in a wider array of reactions, such as palladium-catalyzed cross-couplings and nanoparticle synthesis, is warranted to fully establish its role as a versatile green solvent for the future of organic synthesis.
References
Application Notes and Protocols: Investigating the Anti-Inflammatory Mechanisms of Sabinene
Audience: Researchers, scientists, and drug development professionals.
Introduction: Sabinene is a natural bicyclic monoterpene found in the essential oils of various plants, including Holm Oak and Norway Spruce.[1][2] Emerging research has highlighted its potential as a potent anti-inflammatory agent, demonstrating its ability to modulate key signaling pathways and reduce the production of inflammatory mediators.[3][4] These properties make this compound a compelling candidate for further investigation in the development of novel therapeutics for inflammatory diseases.
This document provides a consolidated overview of the current understanding of this compound's anti-inflammatory mechanisms. It offers structured data summaries for key quantitative findings and detailed experimental protocols for researchers seeking to validate or expand upon these discoveries. The included diagrams visualize the molecular pathways and experimental workflows central to this area of research.
Data Presentation: Summary of this compound's Anti-Inflammatory Effects
The following tables summarize the quantitative effects of this compound on various markers of inflammation as reported in preclinical studies.
Table 1: Effect of this compound on Pro-Inflammatory Mediators
| Mediator | Model System | This compound Concentration | Observed Effect | Reference |
| Nitric Oxide (NO) | LPS-induced RAW 264.7 macrophages | 100 & 200 µg/mL | Dose-dependent suppression of NO levels. | [1][3] |
| Nitric Oxide (NO) | LPS + IFN-γ-triggered macrophages | Bioactive, non-cytotoxic concentrations | Strong inhibition of NO production. | [2] |
| iNOS Expression | LPS-induced RAW 264.7 macrophages | 100 & 200 µg/mL | Dose-dependent inhibition of iNOS expression. | [1][3] |
| iNOS Expression | LPS + IFN-γ-triggered macrophages | Not specified | Inhibited inducible NO synthase expression. | [2] |
Table 2: Effect of this compound on Pro-Inflammatory Cytokines
| Cytokine | Model System | This compound Concentration/Dose | Observed Effect | Reference |
| Interleukin-6 (IL-6) | LPS-induced RAW 264.7 cells | High concentrations | Reduced mRNA levels by more than half. | [1] |
| IL-1β, IL-6, IL-27, GM-CSF, IL-1ra | LPS-induced RAW 264.7 cells | 200 µg/mL | Downregulated production of all five cytokines. | [1][3] |
| Interleukin-1β (IL-1β) | AlCl3-induced rat model | 5, 10, 20 mg/kg | Dose-dependent reduction in IL-1β levels. | [5] |
| Tumor Necrosis Factor-α (TNF-α) | AlCl3-induced rat model | 5, 10, 20 mg/kg | Dose-dependent reduction in TNF-α levels. | [5] |
| Nuclear Factor-κB (NF-κB) | AlCl3-induced rat model | 5, 10, 20 mg/kg | Dose-dependent reduction in NF-κB levels. | [5] |
Table 3: Effect of this compound on Inflammatory Signaling Proteins
| Signaling Protein | Model System | This compound Concentration/Dose | Observed Effect | Reference |
| p-JNK, p-p38 (MAPKs) | LPS-induced RAW 264.7 cells | 200 µg/mL | Significantly reduced activation (phosphorylation). | [3] |
| p-ERK1/2, p-p38 (MAPKs) | Starvation-induced L6 myotubes | 300 µM | Attenuated enhanced phosphorylation levels. | [6][7] |
| MuRF-1 | Starvation-induced L6 myotubes | 300 µM | Decreased elevated expression. | [6][7] |
| MuRF-1 | Gastrocnemius of fasted rats | 6.4 mg/kg (p.o.) | Reduced expression levels. | [8] |
| Reactive Oxygen Species (ROS) | Starvation-induced L6 myotubes | 300 µM | Decreased the increased level of ROS. | [6][7][8] |
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects primarily through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[3][6] These pathways are critical for the transcriptional activation of pro-inflammatory genes, including those for cytokines and enzymes like iNOS.
-
NF-κB Pathway: In response to inflammatory stimuli like Lipopolysaccharide (LPS), the IκBα protein is phosphorylated and degraded, allowing the NF-κB dimer to translocate to the nucleus and initiate gene transcription. This compound has been shown to reduce the activation of key upstream signaling molecules in this pathway.[3]
-
MAPK Pathway: The MAPK family, including p38, JNK, and ERK, regulates the expression of inflammatory mediators. Upon activation by phosphorylation, they activate transcription factors like AP-1. Studies show that this compound significantly reduces the phosphorylation of JNK and p38 in LPS-stimulated macrophages and p38 and ERK1/2 in other models, thereby suppressing downstream inflammatory responses.[3][6][7]
Experimental Protocols
The following protocols provide a framework for studying the anti-inflammatory effects of this compound.
Protocol 3.1: In Vitro Anti-inflammatory Activity - LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages
This assay is a primary screening method to determine the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator produced by iNOS in activated macrophages.[9][10]
A. Materials
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (dissolved in DMSO, then diluted in media)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide in 2.5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
B. Procedure
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.[9]
-
This compound Treatment: Prepare serial dilutions of this compound in DMEM. Remove the old media from the cells and add the this compound-containing media. Include a vehicle control (DMSO at the highest concentration used for this compound). Incubate for 2 hours.[1]
-
LPS Stimulation: Following the pre-treatment, add LPS to each well to a final concentration of 200 ng/mL to 1 µg/mL (concentration should be optimized).[1][9] Do not add LPS to the negative control wells.
-
Incubation: Incubate the plate for an additional 16-24 hours.[1][9]
-
Nitrite Measurement:
-
Transfer 100 µL of the culture supernatant from each well to a new 96-well plate.
-
Add 100 µL of Griess Reagent (mix Part A and B in a 1:1 ratio immediately before use) to each well containing the supernatant.[9]
-
Incubate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the nitrite concentration in each sample by comparing the absorbance values to a sodium nitrite standard curve. Determine the percentage inhibition of NO production relative to the LPS-only treated cells.
Protocol 3.2: Western Blot Analysis of MAPK and NF-κB Signaling Pathways
This protocol is used to quantify the effect of this compound on the phosphorylation state of key proteins in the MAPK and NF-κB pathways.
A. Materials
-
6-well cell culture plates
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-p-IκBα, anti-IκBα, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
B. Procedure
-
Cell Treatment: Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency. Treat with this compound and/or LPS as described in Protocol 3.1.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling with Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking & Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify band intensity using densitometry software. Normalize the intensity of phosphorylated proteins to their total protein counterparts. Normalize all values to a loading control like β-actin.
Protocol 3.3: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rodents
This is a classical in vivo model of acute inflammation used to assess the anti-edematous effects of a test compound.[11][12]
A. Materials
-
Male Wistar rats (150-200g) or mice
-
This compound (dissolved in a suitable vehicle, e.g., saline with 0.5% Tween 80)
-
Lambda Carrageenan (1% w/v suspension in sterile saline)
-
Plethysmometer
-
Indomethacin (positive control)
B. Procedure
-
Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week prior to the experiment. Fast animals overnight before the experiment but allow free access to water.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Compound Administration: Administer this compound intraperitoneally (i.p.) or orally (p.o.) at various doses (e.g., 5-30 mg/kg).[5] Administer the vehicle to the control group and indomethacin (e.g., 5 mg/kg) to the positive control group.[11]
-
Induction of Edema: 30-60 minutes after compound administration, inject 100 µL of 1% carrageenan suspension into the sub-plantar region of the right hind paw.[11]
-
Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[11] The inflammatory response is typically maximal around 3-5 hours.[12]
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the post-injection volume.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula:
-
% Inhibition = [(Edema_control - Edema_treated) / Edema_control] * 100
-
-
General Experimental Workflow
The investigation of this compound's anti-inflammatory properties typically follows a multi-stage process, beginning with in vitro screening and progressing to in vivo validation and mechanistic studies.
Conclusion and Future Directions
The available evidence strongly supports the anti-inflammatory activity of this compound, mediated primarily through the dual inhibition of the MAPK and NF-κB signaling pathways.[3] This leads to a significant reduction in the production of key inflammatory mediators like NO and a range of pro-inflammatory cytokines.[1][2][3] The provided protocols offer robust methods for researchers to explore these mechanisms further.
Future research should aim to:
-
Elucidate Upstream Targets: Identify the direct molecular targets of this compound within the inflammatory cascade.
-
Investigate Other Inflammatory Pathways: Explore the effect of this compound on other relevant pathways, such as the NLRP3 inflammasome, which is a key driver in many chronic inflammatory diseases.[13][14]
-
Conduct Broader In Vivo Studies: Evaluate the efficacy of this compound in more complex, chronic models of inflammation to better assess its therapeutic potential.
References
- 1. Anti-Inflammatory Effect of Chamaecyparis obtusa (Siebold & Zucc.) Endl. Leaf Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal, antioxidant and anti-inflammatory activities of Oenanthe crocata L. essential oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound Prevents Skeletal Muscle Atrophy by Inhibiting the MAPK–MuRF-1 Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Prevents Skeletal Muscle Atrophy by Inhibiting the MAPK-MuRF-1 Pathway in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipopolysaccharide-induced inflammation increases nitric oxide production in taste buds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 13. Medicinal plants and bioactive natural products as inhibitors of NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Natural Products that Target the NLRP3 Inflammasome to Treat Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Antifungal Activity Assays of Sabinene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sabinene, a natural bicyclic monoterpene, is a constituent of various plant essential oils, including those from tea tree (Melaleuca alternifolia), black pepper (Piper nigrum), and cardamom (Elettaria cardamomum). It has demonstrated a range of biological activities, including anti-inflammatory and antioxidant properties.[1] Notably, this compound has also been identified as having significant antifungal properties against a variety of pathogenic fungi.[2] This document provides detailed application notes and protocols for conducting in vitro antifungal activity assays of this compound, designed for researchers, scientists, and professionals in drug development. The protocols are based on established methodologies for testing volatile compounds and essential oils.
Data Presentation
The antifungal activity of this compound and its related compound, this compound hydrate, has been evaluated against several fungal species. The following tables summarize the available quantitative data, primarily Minimum Inhibitory Concentration (MIC) values, to facilitate comparison.
Table 1: Antifungal Activity of this compound
| Fungal Species | Assay Method | Minimum Inhibitory Concentration (MIC) | Reference |
| Candida spp. | Not Specified | 0.16 - 5 µL/mL | [2] |
| Trichophyton spp. | Not Specified | 0.16 - 5 µL/mL | [2] |
| Aspergillus spp. | Not Specified | 0.16 - 5 µL/mL | [2] |
Table 2: Antifungal Activity of this compound Hydrate
| Fungal Species | Assay Method | Minimum Inhibitory Concentration (MIC) | Reference |
| Candida albicans | Broth Macro-Dilution | 0.125 mg/mL | [3][4][5][6] |
| Candida krusei | Broth Macro-Dilution | 0.25 mg/mL | [3][4][5][6] |
| Candida parapsilosis | Broth Macro-Dilution | 0.75 mg/mL | [3][4][5][6] |
Experimental Protocols
Detailed methodologies for key in vitro antifungal assays are provided below. These protocols are adapted for the evaluation of volatile compounds like this compound.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of this compound that inhibits the visible growth of a fungus in a liquid medium.
Materials:
-
This compound (analytical grade)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Sterile saline (0.85% NaCl)
-
Tween 80 (or other suitable emulsifier)
-
Positive control antifungal (e.g., Fluconazole)
-
Sterile, flat-bottom 96-well plates
-
Multichannel pipette
-
Incubator
Protocol:
-
Preparation of Fungal Inoculum:
-
Subculture the fungal strain on a suitable agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) and incubate at 35°C for 24-48 hours (yeasts) or 5-7 days (molds).
-
Harvest the fungal colonies (or conidia for molds) and suspend them in sterile saline.
-
Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL for yeasts). For molds, filter the conidial suspension through sterile gauze to remove hyphal fragments and adjust the concentration using a hemocytometer.
-
Dilute the standardized fungal suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in RPMI-1640 medium containing a small amount of Tween 80 (e.g., 0.5% v/v) to enhance solubility.
-
Perform serial twofold dilutions of this compound in the 96-well plate. Add 100 µL of RPMI-1640 medium to all wells except the first column.
-
Add 200 µL of the highest concentration of this compound to the first well of each row.
-
Transfer 100 µL from the first well to the second well and mix. Repeat this serial dilution across the plate to the desired final concentration range.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well containing the this compound dilutions.
-
Include a positive control (fungal inoculum with medium and without this compound) and a negative control (medium only).
-
Seal the plate with a sterile, breathable membrane to prevent cross-contamination and evaporation while allowing for gas exchange.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the fungus. This can be determined visually or by measuring the absorbance at 600 nm with a microplate reader.
-
Agar Disc Diffusion Assay
This method assesses the antifungal activity of this compound by measuring the zone of growth inhibition on an agar plate.
Materials:
-
This compound (analytical grade)
-
Sterile filter paper discs (6 mm diameter)
-
Fungal strains
-
Mueller-Hinton Agar (MHA) or Sabouraud Dextrose Agar (SDA) plates
-
Sterile swabs
-
Micropipettes
-
Incubator
Protocol:
-
Preparation of Fungal Inoculum:
-
Prepare a standardized fungal suspension as described in the broth microdilution protocol (0.5 McFarland standard).
-
-
Inoculation of Agar Plates:
-
Dip a sterile swab into the fungal suspension and rotate it against the side of the tube to remove excess liquid.
-
Evenly streak the entire surface of the agar plate with the swab in three different directions to ensure confluent growth.
-
Allow the plate to dry for 5-15 minutes with the lid slightly ajar in a sterile environment.
-
-
Application of this compound:
-
Aseptically apply sterile filter paper discs to the surface of the inoculated agar plate.
-
Pipette a known volume of this compound (e.g., 10 µL) directly onto each disc.
-
Include a negative control disc with the solvent used to dissolve this compound and a positive control disc with a standard antifungal agent.
-
-
Incubation and Measurement:
-
Invert the plates and incubate at 35°C for 24-48 hours (for yeasts) or 3-5 days (for molds).
-
Measure the diameter of the zone of complete growth inhibition around each disc in millimeters.
-
Vapor Phase Antifungal Assay
This assay is particularly important for volatile compounds like this compound to determine their antifungal activity through the vapor phase.
Materials:
-
This compound (analytical grade)
-
Sterile Petri dishes (90 mm) with lids
-
Suitable agar medium (e.g., PDA or SDA)
-
Sterile filter paper discs (6 mm diameter)
-
Fungal strains
-
Incubator
Protocol:
-
Preparation of Fungal Inoculum:
-
Prepare a standardized fungal suspension.
-
Inoculate the center of the agar plate with a small volume (e.g., 10 µL) of the fungal suspension.
-
-
Application of this compound:
-
Aseptically attach a sterile filter paper disc to the inside of the Petri dish lid using a small amount of sterile agar or double-sided tape.
-
Apply a known volume of this compound to the filter paper disc. The this compound will not be in direct contact with the fungal culture.
-
-
Incubation and Measurement:
-
Seal the Petri dish with parafilm to prevent the escape of volatile compounds.
-
Incubate the plates in an upright position at an appropriate temperature (e.g., 25-30°C) for several days.
-
Include a control plate with a filter paper disc treated only with the solvent.
-
Measure the diameter of the fungal colony in both the test and control plates.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
% Inhibition = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the test plate.
-
-
Visualizations
Experimental Workflows
Caption: Workflow for Broth Microdilution Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. In Situ Antimicrobial Properties of this compound Hydrate, a Secondary Plant Metabolite [mdpi.com]
- 5. In Situ Antimicrobial Properties of this compound Hydrate, a Secondary Plant Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Situ Antimicrobial Properties of this compound Hydrate, a Secondary Plant Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
Sabinene as a Precursor for Advanced Biofuel Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the utilization of sabinene, a naturally occurring bicyclic monoterpene, as a promising precursor for the synthesis of advanced biofuels. This compound's high energy density and unique chemical structure make it an attractive sustainable alternative to conventional petroleum-based fuels, particularly for aviation applications.[1][2][3] This guide covers the microbial production of this compound and its subsequent catalytic conversion into high-performance biofuel candidates.
Microbial Production of this compound
The microbial synthesis of this compound offers a renewable and sustainable production route from simple feedstocks like glucose or glycerol.[2][3] Engineered strains of Escherichia coli and Saccharomyces cerevisiae have been successfully developed to produce this compound by leveraging native and heterologous metabolic pathways.[1]
Biosynthetic Pathways
Two primary pathways are utilized for the biosynthesis of the universal isoprene precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are the building blocks of this compound: the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway and the mevalonate (MVA) pathway.[2]
-
The MEP Pathway: This pathway is native to many bacteria, including E. coli, and starts from pyruvate and glyceraldehyde-3-phosphate.
-
The MVA Pathway: This pathway is found in eukaryotes, archaea, and some bacteria. It has been heterologously expressed in E. coli to enhance isoprenoid production.
Once IPP and DMAPP are synthesized, they are condensed to form geranyl pyrophosphate (GPP) by GPP synthase (GPPS). Subsequently, this compound synthase (SabS) catalyzes the cyclization of GPP to form this compound.[2]
Microbial Production Data
The following table summarizes representative data from studies on the microbial production of this compound.
| Host Organism | Pathway | Key Genes Overexpressed | Feedstock | Titer | Reference |
| E. coli | MEP | SabS1 from Salvia pomifera, GPPS2 from Abies grandis | Glycerol | 82.18 mg/L (shake flask) | [2][4] |
| E. coli | MVA | SabS1 from Salvia pomifera, GPPS2 from Abies grandis | Glycerol | 2.65 g/L (fed-batch) | [2][4] |
| S. cerevisiae | MVA | SabS and GPPS | Corn Hydrolysates | 60.0 mg/L (shake flask) |
Catalytic Conversion of this compound to Advanced Biofuels
This compound can be catalytically upgraded to high-density fuel candidates suitable for aviation applications. The primary conversion strategies involve hydrogenation and dimerization to produce saturated cycloalkanes, which possess desirable fuel properties.
Conversion Pathways
-
Hydrogenation: This process saturates the double bond in the this compound molecule, and can also open the cyclopropane ring depending on the catalyst and reaction conditions, to produce thujane or p-menthane, respectively. These saturated cyclic hydrocarbons have high energy densities and low freezing points.
-
Dimerization: This process combines two this compound molecules to form a C20 hydrocarbon, which is then hydrogenated. This results in a fuel with even higher density and viscosity, suitable for blending with jet fuel.
Fuel Properties of this compound-Derived Biofuels
The following table summarizes key fuel properties of hydrogenated this compound and its derivatives compared to conventional Jet-A fuel.
| Fuel | Density (g/mL at 20°C) | Net Heat of Combustion (MJ/kg) | Kinematic Viscosity at -20°C (mm²/s) | Freezing Point (°C) |
| Jet-A (Typical) | 0.775 - 0.840 | ~42.8 | < 8.0 | < -47 |
| Hydrogenated this compound (Thujane) | 0.824 | 43.4 | 2.8 | < -60 |
| Hydrogenated this compound Dimers | ~0.88 - 0.92 | ~42.5 | ~10 - 15 | < -60 |
Experimental Protocols
The following are generalized protocols for the microbial production and catalytic conversion of this compound. Researchers should optimize these protocols based on their specific experimental setup and objectives.
Protocol for Microbial Production of this compound in E. coli**
This protocol is based on the fed-batch fermentation of an engineered E. coli strain harboring the MVA pathway for this compound production.[2]
Materials:
-
Engineered E. coli strain containing plasmids for the MVA pathway and this compound synthase.
-
Luria-Bertani (LB) medium.
-
Fermentation medium (e.g., containing glycerol, yeast extract, and necessary salts).
-
Appropriate antibiotics for plasmid maintenance.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.
-
Fed-batch fermenter.
Procedure:
-
Inoculum Preparation: Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with appropriate antibiotics. Incubate overnight at 37°C with shaking at 200 rpm.
-
Seed Culture: Transfer the overnight culture to 100 mL of fermentation medium in a 500 mL shake flask. Incubate at 37°C with shaking at 200 rpm until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Fermentation: Inoculate the seed culture into the fermenter containing the fermentation medium. Maintain the temperature at 37°C and pH at 7.0.
-
Induction: When the OD600 reaches a desired level (e.g., 8-10), induce the culture with IPTG (e.g., 0.1 mM final concentration) and lower the temperature to 30°C.
-
Fed-Batch Operation: Maintain a constant supply of glycerol to the fermenter to sustain cell growth and this compound production.
-
This compound Collection: this compound is volatile and can be collected from the off-gas of the fermenter using a condenser or by overlaying the culture with an organic solvent (e.g., dodecane) to capture the product.
-
Quantification: Analyze the collected this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol for Catalytic Hydrogenation of this compound
This protocol describes the hydrogenation of this compound to produce saturated cycloalkanes.
Materials:
-
This compound
-
Hydrogenation catalyst (e.g., 5% Pd/C or PtO2)
-
Solvent (e.g., ethanol or ethyl acetate)
-
High-pressure reactor (autoclave)
-
Hydrogen gas source
Procedure:
-
Reactor Setup: In a high-pressure reactor, dissolve this compound in the chosen solvent (e.g., 10% w/v).
-
Catalyst Addition: Add the hydrogenation catalyst to the solution (e.g., 1-5 mol% relative to this compound).
-
Reaction: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 10-50 bar). Heat the reactor to the desired temperature (e.g., 50-100°C) and stir for the required reaction time (e.g., 4-24 hours).
-
Product Isolation: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purification: Filter the reaction mixture to remove the catalyst. The solvent can be removed by rotary evaporation to yield the hydrogenated product.
-
Analysis: Analyze the product by GC-MS and Nuclear Magnetic Resonance (NMR) to confirm the structure and purity.
Conclusion
This compound presents a viable and promising platform for the production of advanced, high-performance biofuels. Through the optimization of microbial production and catalytic upgrading processes, this compound-derived fuels have the potential to contribute significantly to the decarbonization of the transportation sector, particularly in aviation. Further research and development in these areas will be crucial for the commercialization of this sustainable fuel alternative.
References
- 1. Biosynthesis and production of this compound: current state and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microbial production of this compound—a new terpene-based precursor of advanced biofuel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Microbial production of this compound--a new terpene-based precursor of advanced biofuel - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dissolving Sabinene in Aqueous Buffers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sabinene is a naturally occurring bicyclic monoterpene found in a variety of plants.[1] It is recognized for its potential antifungal, anti-inflammatory, and antioxidant properties, making it a compound of interest in pharmaceutical and cosmetic research.[2][3] A significant challenge for in vitro and in vivo studies is its hydrophobic nature, rendering it practically insoluble in water and aqueous buffer systems.[4][5] This document provides a detailed protocol for effectively dissolving this compound in aqueous buffers to achieve stable and usable solutions for experimental assays.
Materials and Equipment
-
This compound (neat oil, ≥98% purity)[1]
-
Ethanol (200 proof, anhydrous)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.2
-
Sterile, amber glass vials
-
Inert gas (e.g., argon or nitrogen)
-
Calibrated micropipettes and tips
-
Vortex mixer
-
Ultrasonic bath
Quantitative Solubility Data
The solubility of this compound is highly dependent on the solvent system employed. Below is a summary of its solubility in various solvents.
| Solvent/System | Temperature | Solubility | Source |
| Water | 25 °C (estimated) | 2.49 mg/L | [5] |
| Water | 20 °C | 5.03 mg/L | [3] |
| Ethanol | Not Specified | ~20 mg/mL | [1] |
| Dimethyl sulfoxide (DMSO) | Not Specified | ~20 mg/mL | [1] |
| Dimethyl formamide (DMF) | Not Specified | ~20 mg/mL | [2] |
| 1:2 Ethanol:PBS (pH 7.2) | Not Specified | ~0.33 mg/mL | [1] |
Experimental Protocols
Due to its high hydrophobicity, a co-solvent strategy is the most effective method for preparing aqueous solutions of this compound. The following protocol details the preparation of a this compound stock solution and its subsequent dilution into an aqueous buffer.
Protocol 1: Preparation of this compound Stock Solution in an Organic Solvent
This protocol describes the initial step of dissolving this compound in a pure organic solvent to create a concentrated stock solution.
-
Pre-treatment: Bring the vial of this compound neat oil to room temperature.
-
Solvent Addition: In a sterile, amber glass vial, add the desired volume of an appropriate organic solvent such as ethanol or DMSO.[1]
-
Dissolution: Add the required amount of this compound to the solvent to achieve a concentration of up to 20 mg/mL.[1]
-
Inert Gas Purge: Purge the vial with an inert gas (argon or nitrogen) to prevent oxidation.[1]
-
Mixing: Tightly cap the vial and vortex thoroughly until the this compound is completely dissolved. An ultrasonic bath may be used to aid dissolution.[6]
-
Storage: Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[7] Avoid repeated freeze-thaw cycles by preparing aliquots.
Protocol 2: Preparation of this compound Working Solution in Aqueous Buffer
This protocol outlines the dilution of the organic stock solution into an aqueous buffer for immediate use in experiments.
-
Buffer Preparation: Prepare the desired aqueous buffer (e.g., PBS, pH 7.2) and bring it to room temperature.
-
Dilution: To achieve the final desired concentration, slowly add the this compound stock solution (from Protocol 1) to the aqueous buffer while vortexing. A common ratio is one part ethanolic stock to two parts buffer.[1]
-
Observation: Visually inspect the solution for any signs of precipitation. If precipitation occurs, the concentration of this compound is likely above its solubility limit in that specific co-solvent/buffer ratio.
-
Usage: Use the freshly prepared aqueous solution immediately. It is not recommended to store the aqueous solution for more than one day.[1]
Diagrams
Caption: Workflow for preparing aqueous solutions of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 3387-41-5 [chemicalbook.com]
- 4. consolidated-chemical.com [consolidated-chemical.com]
- 5. Human Metabolome Database: Showing metabocard for (+)-Sabinene (HMDB0036076) [hmdb.ca]
- 6. glpbio.com [glpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Note: Synthesis of Thiazolo[5,4-b]pyridines Utilizing Sabinene as a Sustainable Solvent
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a sustainable and efficient method for the synthesis of thiazolo[5,4-b]pyridines, a class of heterocyclic compounds of significant interest in medicinal chemistry.[1][2][3] The protocol leverages sabinene, a naturally occurring bicyclic monoterpene, as a green solvent.[2][4][5][6][7] This approach offers an environmentally benign alternative to conventional petroleum-based solvents.[2][4] The synthesis is achieved through the reaction of 3-amino-2-chloropyridine derivatives with various isothiocyanates under either thermal or microwave activation, affording good to excellent yields of the desired products.[4][5][6] Detailed experimental protocols and spectral data for the synthesized compounds are provided.
Introduction
Thiazolo[5,4-b]pyridines are a vital class of fused heterocyclic compounds, with derivatives demonstrating a wide range of biological activities, including potential as kinase inhibitors for cancer therapy.[1][3] The development of green and sustainable synthetic methodologies is a growing priority in pharmaceutical and chemical research.[2][4] this compound, a biomass-derived monoterpene, is an attractive green solvent due to its low toxicity, high boiling point, and recyclability.[2][4][5][6] This document provides a detailed protocol for the synthesis of various thiazolo[5,4-b]pyridine derivatives using this compound as the reaction medium.
Data Presentation
The following table summarizes the reaction conditions and yields for the synthesis of various thiazolo[5,4-b]pyridine derivatives in this compound under both thermal and microwave heating.
| Entry | 3-Amino-2-chloropyridine Derivative | Isothiocyanate | Method | Temperature (°C) | Time | Yield (%) |
| 1 | 3-amino-2-chloro-5-methylpyridine | Phenyl isothiocyanate | Thermal | 160 | 16 h | 66 |
| 2 | 3-amino-2-chloro-5-methylpyridine | Phenyl isothiocyanate | Microwave | 130 | 2 h | 64 |
| 3 | 3-amino-2-chloropyridine | Phenyl isothiocyanate | Thermal | 160 | 16 h | 75 |
| 4 | 3-amino-2-chloropyridine | Phenyl isothiocyanate | Microwave | 160 | 1 h | 80 |
| 5 | 3-amino-2-chloropyridine | 4-Chlorophenyl isothiocyanate | Thermal | 160 | 16 h | 82 |
| 6 | 3-amino-2-chloropyridine | 4-Chlorophenyl isothiocyanate | Microwave | 160 | 1 h | 85 |
| 7 | 3-amino-2-chloropyridine | 4-Methoxyphenyl isothiocyanate | Thermal | 160 | 16 h | 78 |
| 8 | 3-amino-2-chloropyridine | 4-Methoxyphenyl isothiocyanate | Microwave | 160 | 1 h | 83 |
Experimental Protocols
General Procedure for the Synthesis of Thiazolo[5,4-b]pyridines under Thermal Conditions
A mixture of the appropriate 3-amino-2-chloropyridine derivative (1.0 eq) and isothiocyanate (1.1 eq) in this compound (1 mL) is heated in a sealed tube at the temperature and for the duration specified in the data table. Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate is collected by filtration, washed with ethyl acetate, and dried under vacuum to afford the pure thiazolo[5,4-b]pyridine product.
General Procedure for the Synthesis of Thiazolo[5,4-b]pyridines under Microwave Irradiation
In a microwave-safe sealed tube, the appropriate 3-amino-2-chloropyridine derivative (1.0 eq) and isothiocyanate (1.1 eq) are suspended in this compound (1 mL). The reaction mixture is subjected to microwave irradiation at the specified temperature and for the indicated time. After cooling, the precipitate is filtered, washed with ethyl acetate, and dried under vacuum to yield the desired thiazolo[5,4-b]pyridine.
Visualizations
Caption: Experimental workflow for the synthesis of thiazolo[5,4-b]pyridines.
Caption: Inhibition of a kinase signaling pathway by a thiazolo[5,4-b]pyridine derivative.
Reaction Mechanism
The formation of the 2-aminothiazolo[5,4-b]pyridine core proceeds through the initial formation of a thiourea intermediate from the reaction of the 3-amino-2-chloropyridine and the isothiocyanate.[5] Tautomerization to the thiol form is followed by an intramolecular nucleophilic displacement of the chlorine atom, leading to the cyclized thiazolo[5,4-b]pyridine product.[5]
Conclusion
The use of this compound as a green solvent provides a sustainable and efficient method for the synthesis of biologically relevant thiazolo[5,4-b]pyridines. Both thermal and microwave-assisted protocols have been developed, offering flexibility in reaction optimization. This approach aligns with the principles of green chemistry and is highly applicable to the synthesis of compound libraries for drug discovery and development.
References
- 1. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. actascientific.com [actascientific.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. This compound: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound a New Green Solvent: Use in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation[v1] | Preprints.org [preprints.org]
Application Notes and Protocols for Studying Sabinene's Effect on Skeletal Muscle Atrophy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Skeletal muscle atrophy, a debilitating condition characterized by the loss of muscle mass and function, is a significant concern in various physiological and pathological states, including aging, disuse, and chronic diseases. Recent research has identified sabinene, a natural bicyclic monoterpene, as a potential therapeutic agent to counteract muscle atrophy.[1][2][3][4][5][6][7] These application notes provide a comprehensive overview of the current understanding of this compound's effects on skeletal muscle atrophy and detailed protocols for its investigation.
This compound has been shown to attenuate skeletal muscle atrophy by inhibiting the reactive oxygen species (ROS)-mediated p38 mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathways, which in turn downregulates the expression of the E3 ubiquitin ligase muscle ring-finger protein-1 (MuRF-1).[1][2][3][4][5] This leads to a reduction in protein degradation and a preservation of muscle fiber size.[1][2][3][4][5]
Data Presentation
In Vitro Effects of this compound on L6 Myotubes
| Parameter | Condition | Result | Reference |
| Myotube Diameter | Starvation | Decreased | [1][2][3][4] |
| Starvation + this compound (10-300 µM) | Predominant recovery of reduction | [1][2][3][4][7] | |
| Cell Viability | This compound (10-300 µM) | No effect on viability of differentiated L6 myotubes | [3][7] |
| MuRF-1 Expression | Starvation | Elevated | [1][2][3][4][5] |
| Starvation + this compound (300 µM) | Diminished | [1][2][3][4][5][7] | |
| p38 MAPK Phosphorylation | Starvation | Elevated | [1][2][3][4][5] |
| Starvation + this compound (300 µM) | Diminished | [1][2][3][4][5][7] | |
| ERK1/2 Phosphorylation | Starvation | Elevated | [1][2][3][4][5] |
| Starvation + this compound (300 µM) | Attenuated | [1][2][3][4][5][7] | |
| Reactive Oxygen Species (ROS) Levels | Starvation | Increased | [1][2][3][4][5] |
| Starvation + this compound (300 µM) | Decreased | [1][2][3][4][5][7] |
In Vivo Effects of this compound on Fasted Rats
| Parameter | Condition | Result | Reference |
| Muscle Fiber Atrophy (Gastrocnemius) | Fasting | Increased | [1][2][3][4][5] |
| Fasting + this compound (6.4 mg/kg, p.o.) | Reduced | [1][2][3][4][5][7] | |
| MuRF-1 Expression (Gastrocnemius) | Fasting | Increased | [1][2][3][4][5] |
| Fasting + this compound (6.4 mg/kg, p.o.) | Reduced | [1][2][3][4][5][7] |
Signaling Pathway
The proposed mechanism of action for this compound in preventing skeletal muscle atrophy involves the inhibition of the ROS-mediated MAPK/MuRF-1 pathway.
Caption: this compound's inhibitory effect on the ROS-mediated MAPK/MuRF-1 pathway.
Experimental Protocols
In Vitro Model of Skeletal Muscle Atrophy
Objective: To induce muscle atrophy in L6 myotubes through starvation and assess the protective effects of this compound.
Materials:
-
L6 myoblasts
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in a suitable vehicle, e.g., DMSO)
-
Phosphate Buffered Saline (PBS)
Protocol:
-
Cell Culture and Differentiation:
-
Culture L6 myoblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
To induce differentiation into myotubes, replace the growth medium with DMEM supplemented with 2% HS when cells reach 80-90% confluency.
-
Allow cells to differentiate for 4-6 days, with media changes every 2 days.
-
-
Induction of Atrophy and this compound Treatment:
-
After differentiation, induce atrophy by replacing the differentiation medium with serum-free DMEM (starvation medium).
-
Treat the starved myotubes with various concentrations of this compound (e.g., 10, 50, 100, 300 µM) for 18-24 hours. A vehicle control group should be included.
-
-
Assessment of Myotube Diameter:
-
Following treatment, capture images of the myotubes using a microscope.
-
Measure the diameter of at least 50-100 myotubes per condition using image analysis software.
-
In Vivo Model of Skeletal Muscle Atrophy
Objective: To induce muscle atrophy in rats through fasting and evaluate the therapeutic potential of this compound.
Materials:
-
Male Sprague-Dawley rats (or other suitable strain)
-
This compound
-
Vehicle for oral gavage (e.g., corn oil)
-
Standard rat chow
Protocol:
-
Animal Acclimatization:
-
Acclimatize rats to the housing conditions for at least one week before the experiment.
-
-
Induction of Atrophy and this compound Administration:
-
Divide rats into control, fasted, and fasted + this compound treatment groups.
-
The control group receives standard chow and water ad libitum.
-
The fasted and treatment groups are deprived of food for 48 hours but have free access to water.
-
Administer this compound (e.g., 6.4 mg/kg body weight) or vehicle to the respective groups via oral gavage once daily during the fasting period.[7]
-
-
Tissue Collection:
-
At the end of the experimental period, euthanize the rats and carefully dissect the gastrocnemius muscles.
-
One portion of the muscle can be frozen in liquid nitrogen for biochemical analysis (Western Blot, qRT-PCR), and another portion can be mounted in an appropriate medium for histological analysis.
-
Western Blotting for Protein Expression Analysis
Objective: To quantify the expression levels of key proteins (e.g., MuRF-1, p-p38, p-ERK1/2) in muscle tissue or cell lysates.
Protocol:
-
Protein Extraction:
-
Homogenize muscle tissue or lyse cultured cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-MuRF-1, anti-phospho-p38, anti-phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Quantification:
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control protein (e.g., GAPDH or β-actin).
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Objective: To measure the mRNA expression levels of target genes (e.g., MuRF1) in muscle tissue or cells.
Protocol:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from muscle tissue or cultured cells using a suitable RNA isolation kit.
-
Assess the quality and quantity of the extracted RNA.
-
Reverse transcribe an equal amount of RNA from each sample into complementary DNA (cDNA) using a reverse transcriptase enzyme.[8]
-
-
Real-Time PCR:
-
Prepare a reaction mixture containing cDNA, gene-specific primers for the target gene (e.g., MuRF1) and a reference gene (e.g., GAPDH), and a fluorescent DNA-binding dye (e.g., SYBR Green).
-
Perform the real-time PCR reaction in a thermal cycler.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes in each sample.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene expression.[9]
-
Experimental Workflow
Caption: A comprehensive workflow for investigating this compound's effects.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. This compound Prevents Skeletal Muscle Atrophy by Inhibiting the MAPK–MuRF-1 Pathway in Rats [ouci.dntb.gov.ua]
- 3. This compound Prevents Skeletal Muscle Atrophy by Inhibiting the MAPK–MuRF-1 Pathway in Rats | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound Prevents Skeletal Muscle Atrophy by Inhibiting the MAPK-MuRF-1 Pathway in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. pubcompare.ai [pubcompare.ai]
Troubleshooting & Optimization
Technical Support Center: Optimizing Fermentation for Sabinene Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the microbial production of sabinene.
Frequently Asked Questions (FAQs)
Q1: What are the most common microbial hosts used for this compound production?
A1: The most frequently used and engineered microbial hosts for this compound production are Escherichia coli and Saccharomyces cerevisiae.[1] Both organisms have well-characterized genetic tools and metabolic pathways that can be engineered for enhanced production. S. cerevisiae is often preferred for food and beverage applications as it is "generally recognized as safe" (GRAS).[2][3]
Q2: Which metabolic pathways are crucial for this compound biosynthesis?
A2: this compound production relies on the biosynthesis of the precursor molecule geranyl diphosphate (GPP). GPP is synthesized from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). There are two primary pathways for producing IPP and DMAPP in microbes: the mevalonate (MVA) pathway, typically found in eukaryotes like yeast, and the methylerythritol 4-phosphate (MEP) pathway, common in bacteria like E. coli.[4][5] Engineering these pathways to increase the precursor supply is a key strategy for boosting this compound yields.
Q3: What are typical this compound production titers?
A3: this compound titers can vary significantly based on the host strain, genetic modifications, and fermentation strategy. In shake-flask cultures, titers have been reported to reach approximately 82.18 mg/L in E. coli and around 60.0 mg/L in S. cerevisiae using corn hydrolysates.[2][3][4] Through process optimization and fed-batch fermentation, production can be substantially increased, with reports of up to 2.65 g/L in engineered E. coli.[4][6][7]
Q4: Why is host tolerance to this compound a critical factor?
A4: Like many terpenes, this compound can be toxic to microbial hosts, inhibiting cell growth and limiting overall productivity.[8] This toxicity can damage cell membranes and disrupt essential cellular functions. Therefore, enhancing host tolerance through strategies like adaptive laboratory evolution (ALE) or overexpressing specific tolerance-related genes is a crucial aspect of optimizing production.[8][9]
Troubleshooting Guide
Problem: Low or negligible this compound yield after fermentation.
| Possible Cause | Recommended Solution |
| Inefficient Precursor (GPP) Supply | Overexpress key enzymes in the MVA or MEP pathways. In E. coli, introducing a heterologous MVA pathway has been shown to increase this compound production by 20-fold compared to relying on the native MEP pathway.[5][6] In S. cerevisiae, downregulating competing pathways, such as by modifying the ERG9 gene, can redirect metabolic flux towards monoterpene production.[10] |
| Low Expression or Activity of Key Synthases | Ensure that the this compound synthase (SabS) and GPP synthase (GPPS) genes are codon-optimized for the expression host. Use strong, inducible promoters to control their expression. Test different synthase variants from various organisms, as their activities can differ. |
| Suboptimal Fermentation Conditions | Systematically optimize culture parameters such as temperature, pH, carbon source, and nitrogen source. For example, in E. coli, switching the carbon source from glucose to glycerol and using beef powder as a nitrogen source has been shown to improve yields.[4][11] |
| Product Toxicity | Implement a two-phase fermentation system by adding an organic solvent overlay (e.g., dodecane) to capture the this compound in situ, thereby reducing its concentration in the culture medium and alleviating toxicity.[12][13] Alternatively, engineer the host for improved tolerance.[8] |
| Incorrect Induction Strategy | Optimize the inducer concentration (e.g., IPTG) and the cell density (OD600) at which induction is initiated. For E. coli, induction at an OD600 between 0.6-0.9 with an IPTG concentration of 0.1 mM has been found to be effective.[4][11] |
Problem: Cell growth is severely inhibited after inducing this compound pathway expression.
| Possible Cause | Recommended Solution |
| High Metabolic Burden | Reduce the inducer concentration to lower the expression level of pathway enzymes. Use lower-copy-number plasmids for expressing the biosynthesis genes to balance productivity with cell viability. |
| Accumulation of Toxic Intermediates | Analyze the culture broth for intermediate compounds. If an intermediate is accumulating, consider overexpressing the downstream enzyme or downregulating the upstream enzyme to improve pathway balance. |
| This compound Toxicity | Confirm this compound toxicity by testing the growth of the host strain in media supplemented with various concentrations of this compound.[4] If toxicity is confirmed, apply mitigation strategies such as in situ product removal or enhancing host tolerance.[6] |
Data Summary
Table 1: this compound Production in Engineered Microorganisms
| Host Strain | Key Genetic Modifications | Fermentation Scale | Titer | Reference |
| E. coli | Heterologous MVA pathway, GPPS, SabS | Shake-flask | 82.18 mg/L | [4][7] |
| E. coli | Optimized MVA pathway, GPPS, SabS | Fed-batch | 2.65 g/L | [5][6][7] |
| E. coli (ALE-evolved) | Heterologous MVA pathway, GPPS, SabS | Shake-flask | 191.76 mg/L | [9] |
| S. cerevisiae | Overexpression of SabS and GPPS | Shake-flask | ~23.6 mg/L | [2][3] |
| S. cerevisiae | Overexpression of SabS and GPPS (using corn hydrolysates) | Shake-flask | 60.0 mg/L | [2][3] |
| S. cerevisiae | Dynamic regulation, modified SabS | Semi-batch | 113 mg/L | [14] |
Table 2: Effect of Fermentation Parameters on this compound Production in E. coli
| Parameter | Condition | This compound Titer (Relative) | Reference |
| Carbon Source | Glycerol | Higher | [4][11] |
| Glucose | Lower | [4][11] | |
| Nitrogen Source | Beef Powder | Optimal | [4][11] |
| Tryptone | Sub-optimal | [4][11] | |
| Yeast Extract | Sub-optimal | [4][11] | |
| Temperature | 31°C | Optimal | [4][11] |
| 25°C, 28°C, 34°C, 37°C | Sub-optimal | [4][6][11] | |
| Inducer (IPTG) Conc. | 0.1 mM | Optimal | [4][11] |
| 0.05 mM, 0.25 mM, 0.5 mM, 1.0 mM | Sub-optimal | [4][11] |
Visualizations
Caption: this compound biosynthesis via MVA and MEP pathways.
References
- 1. Biosynthesis and production of this compound: current state and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhanced production of this compound by engineered Saccharomyces cerevisiae from corn hydrolysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Microbial production of this compound—a new terpene-based precursor of advanced biofuel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microbial production of this compound--a new terpene-based precursor of advanced biofuel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improvement of this compound tolerance of Escherichia coli using adaptive laboratory evolution and omics technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Optimized biosynthesis of santalenes and santalols in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Microbial Sabinene Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving sabinene yield from microbial synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common microbial hosts used for this compound production?
A1: The most common microbial hosts for this compound production are Escherichia coli and Saccharomyces cerevisiae.[1][2][3] Both organisms have well-established genetic tools and have been successfully engineered to produce this compound.
Q2: What are the main metabolic pathways involved in this compound biosynthesis?
A2: this compound is a monoterpene synthesized from the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1][4] These precursors can be produced through two primary pathways: the mevalonate (MVA) pathway, which is native to eukaryotes like yeast, and the methylerythritol 4-phosphate (MEP) pathway, found in bacteria like E. coli.[1][2][5] IPP and DMAPP are then converted to geranyl diphosphate (GPP), the direct precursor for this compound, by GPP synthase (GPPS). Finally, this compound synthase (SabS) catalyzes the cyclization of GPP to form this compound.[4][6]
Q3: Why is my this compound yield low?
A3: Low this compound yield can be attributed to several factors, including:
-
Insufficient precursor supply: Limited availability of GPP is a common bottleneck.
-
Low efficiency of key enzymes: The activity of GPP synthase and this compound synthase can be suboptimal.
-
Toxicity of this compound: this compound can be toxic to the microbial host, inhibiting cell growth and productivity.[1][7]
-
Suboptimal fermentation conditions: Factors like temperature, pH, medium composition, and inducer concentration can significantly impact yield.[5][7]
-
Byproduct formation: The metabolic flux might be diverted to competing pathways.[8]
Q4: How can I improve the supply of the precursor GPP?
A4: To enhance GPP supply, you can:
-
Overexpress genes in the upstream pathway: For instance, in E. coli, overexpressing genes of the MEP pathway like dxs (DXP synthase) and idi (IPP isomerase) can be beneficial.[9]
-
Introduce a heterologous pathway: Expressing the MVA pathway in E. coli has been shown to significantly increase the production of terpenoids, including this compound, compared to relying on the native MEP pathway.[7][10]
-
Use a mutant Erg20p in S. cerevisiae: In yeast, the enzyme Erg20p catalyzes the formation of both GPP and farnesyl diphosphate (FPP). A mutant version, Erg20p(F96W-N127W), has reduced FPP synthase activity, which can lead to GPP accumulation and increased monoterpene production.[8]
Q5: Is this compound toxic to the microbial host? How can I mitigate this?
A5: Yes, this compound can be toxic to microbial hosts, likely by disrupting cell membranes.[1] This toxicity can limit the achievable titer.[7] Strategies to mitigate this compound toxicity include:
-
Adaptive Laboratory Evolution (ALE): Evolving the host strain in the presence of increasing concentrations of this compound can select for more tolerant mutants.[1]
-
Overexpression of tolerance-related genes: Genes involved in stress response, such as those for heat shock proteins or efflux pumps, may improve tolerance.[7] For example, in an evolved this compound-tolerant E. coli strain, overexpression of genes like ybcK, ygiZ, and scpA was shown to increase tolerance.[1]
-
In situ product removal: Using a two-phase fermentation system with an organic solvent overlay can extract this compound from the culture as it is produced, reducing its concentration in the aqueous phase and alleviating toxicity.[7]
Troubleshooting Guides
Problem 1: Low or no detectable this compound production.
| Possible Cause | Troubleshooting Step |
| Inefficient this compound Synthase (SabS) or GPP Synthase (GPPS) | 1. Codon optimize the genes for your host organism.[5] 2. Screen synthases from different organisms to find one with higher activity.[8] 3. Increase the expression level of SabS and GPPS by using stronger promoters or higher copy number plasmids. |
| Insufficient Precursor (GPP) Supply | 1. Overexpress key enzymes in the upstream MEP or MVA pathway (e.g., dxs, idi, tHMG1).[9][11] 2. In E. coli, consider introducing the heterologous MVA pathway , which can be more efficient for terpenoid production.[10] 3. In S. cerevisiae, use a mutant Erg20p (F96W-N127W) to prevent GPP conversion to FPP.[8] |
| Incorrect Fermentation Conditions | 1. Optimize the carbon source. Glycerol has been shown to be a better carbon source than glucose for this compound production in some E. coli strains.[1] 2. Optimize the induction temperature and inducer concentration (e.g., IPTG). Lower temperatures (e.g., 31°C) and specific IPTG concentrations (e.g., 0.1 mM) have been found to improve yield.[7] |
Problem 2: this compound production starts but then plateaus or decreases, accompanied by poor cell growth.
| Possible Cause | Troubleshooting Step |
| This compound Toxicity | 1. Perform a toxicity assay to determine the inhibitory concentration of this compound for your strain.[7] 2. Implement in situ product removal using a solvent overlay (e.g., dodecane) to sequester the this compound.[7] 3. Use Adaptive Laboratory Evolution (ALE) to generate a more this compound-tolerant host strain.[1] |
| Metabolic Burden | 1. Reduce the metabolic load on the cells by using lower copy number plasmids or weaker promoters for your pathway genes.[7] 2. Consider integrating the expression cassettes into the host chromosome to ensure stable expression and reduce the burden of plasmid maintenance.[7] |
Quantitative Data Summary
Table 1: Effect of Genetic Modifications and Host on this compound Production
| Host | Key Genetic Modifications | This compound Titer (mg/L) | Reference |
| E. coli BL21(DE3) | MVA pathway, GPPS2, SabS1 | 22.76 (with glucose) | [1] |
| E. coli BL21(DE3) | MVA pathway, GPPS2, SabS1 | 145.92 (with glycerol) | [1] |
| Evolved E. coli XYF(DE3) | MVA pathway, GPPS2, SabS1 | 191.76 (with glucose) | [1] |
| S. cerevisiae | Overexpression of SabS and GPPS | ~23.6 | [6] |
| S. cerevisiae | Optimized culture with corn hydrolysates | 60.0 | [6][12] |
| E. coli | Optimized MVA pathway and fermentation | 82.18 (shake flask) | [5][7][13] |
| E. coli | Optimized MVA pathway and fermentation | 2650 (fed-batch) | [5][7][13] |
Table 2: Optimization of Fermentation Conditions for this compound Production in E. coli
| Parameter | Condition | This compound Titer (mg/L) | Reference |
| Carbon Source | Glucose | 22.76 | [1] |
| Glycerol | 145.92 | [1] | |
| Temperature | 25°C | ~36 | [7] |
| 31°C | ~71.5 | [7] | |
| 37°C | ~36 | [7] | |
| IPTG Concentration | 0.05 mM | ~70 | [7] |
| 0.1 mM | 82.18 | [7] | |
| 1.0 mM | ~33 | [7] |
Experimental Protocols
Protocol 1: General Shake-Flask Cultivation for this compound Production in E. coli
-
Strain and Plasmid Preparation: Transform the engineered E. coli strain (e.g., BL21(DE3)) with the plasmids carrying the this compound synthesis pathway genes (e.g., MVA pathway, GPPS, and SabS).
-
Inoculum Preparation: Inoculate a single colony into 5 mL of LB medium with appropriate antibiotics and grow overnight at 37°C with shaking.
-
Main Culture: Inoculate 50 mL of fermentation medium (e.g., optimized medium with glycerol as the carbon source and beef powder as the nitrogen source) in a 250 mL shake flask with the overnight culture to an initial OD600 of ~0.1.[5][7] Add appropriate antibiotics.
-
Induction: Grow the culture at 37°C with shaking at 180 rpm until the OD600 reaches 0.6-0.8. Induce the expression of the pathway genes by adding IPTG to a final concentration of 0.1 mM.[7]
-
Production Phase: After induction, reduce the temperature to 31°C and continue incubation for 24-48 hours.[7] To minimize this compound evaporation, it is advisable to seal the flasks.
-
Sampling and Analysis: Collect samples for OD600 measurement and this compound quantification. This compound is volatile and can be quantified from the headspace or an organic overlay by GC-MS.[7]
Protocol 2: Fed-Batch Fermentation for High-Titer this compound Production in E. coli
-
Inoculum and Bioreactor Setup: Prepare a seed culture as described above. Inoculate a bioreactor containing an optimized fermentation medium.
-
Batch Phase: Grow the cells in batch mode at 37°C. Maintain the pH at a setpoint (e.g., 7.0) by automatic addition of a base (e.g., ammonia).
-
Fed-Batch Phase: Once the initial carbon source (e.g., glycerol) is depleted (indicated by a sharp increase in dissolved oxygen), start feeding a concentrated glycerol solution to maintain a steady growth rate.[7]
-
Induction: When the cell density reaches a high level (e.g., OD600 of 11), induce with IPTG and lower the temperature to 31°C.[7]
-
Production and Harvesting: Continue the fed-batch fermentation for 24-48 hours post-induction. Monitor this compound production and cell growth.[7]
Visualizations
Caption: Metabolic pathways for this compound biosynthesis.
Caption: Troubleshooting workflow for low this compound yield.
References
- 1. Improvement of this compound tolerance of Escherichia coli using adaptive laboratory evolution and omics technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis and production of this compound: current state and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced production of this compound by engineered Saccharomyces cerevisiae from corn hydrolysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microbial production of this compound—a new terpene-based precursor of advanced biofuel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Identifying and engineering the ideal microbial terpenoid production host - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Recent Advances on Feasible Strategies for Monoterpenoid Production in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Microbial production of this compound--a new terpene-based precursor of advanced biofuel - PubMed [pubmed.ncbi.nlm.nih.gov]
Sabinene Commercial Manufacturing: Technical Support Center
Welcome to the technical support center for the commercial manufacturing of sabinene. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the microbial production and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary bottlenecks in the commercial-scale microbial production of this compound?
A1: The main challenges in commercially manufacturing this compound via microbial fermentation include:
-
Low Production Titers: Wild-type or minimally engineered microbial strains often produce insufficient quantities of this compound for industrial viability.[1][2] This is frequently due to the host's native metabolic pathways not being optimized for terpene production.
-
Host Cell Toxicity: this compound, like many other monoterpenes, is toxic to microbial hosts such as E. coli and S. cerevisiae.[3][4] This toxicity can inhibit cell growth and reduce the overall productivity of the fermentation process.[5]
-
Metabolic Burden: Overexpressing the necessary enzymes for the this compound biosynthetic pathway can impose a significant metabolic load on the host cells, leading to reduced growth rates and plasmid instability.[3]
-
Inefficient Precursor Supply: The availability of the direct precursor, geranyl diphosphate (GPP), is often a rate-limiting factor in this compound production.[1][3]
-
Product Volatility and Recovery: this compound is a volatile compound, which can lead to product loss during fermentation. Furthermore, its hydrophobicity makes it challenging to separate from the aqueous fermentation broth and other similar terpenes.[6][7]
Q2: Which microbial chassis is better for this compound production, E. coli or S. cerevisiae?
A2: Both E. coli and S. cerevisiae have been successfully engineered to produce this compound.[8] The choice depends on the specific process requirements.
-
E. coli is often favored for its rapid growth and well-established genetic tools. It can be engineered with either the native MEP pathway or a heterologous MVA pathway for precursor supply.[3] Studies have shown that using an exogenous MVA pathway in E. coli can result in significantly higher this compound production (up to 20-fold) compared to relying on the endogenous MEP pathway.[3]
-
S. cerevisiae (baker's yeast) is "generally recognized as safe" (GRAS), which can be a significant advantage for producing food-grade or pharmaceutical-grade this compound.[2][7] It naturally utilizes the MVA pathway, which is a common target for engineering to boost terpene production.
Q3: How significant is the issue of product toxicity?
A3: Product toxicity is a major hurdle. Exogenously added this compound can prolong the lag phase and inhibit the growth of E. coli cultures, with inhibiting rates reaching 70% at a concentration of 5 g/L.[3] This inherent toxicity limits the maximum achievable titer in a standard batch fermentation, as the product itself hinders the productivity of the microbial cell factory.[4] Strategies to mitigate this often involve in situ product recovery.[3][6]
Troubleshooting Guides
Issue 1: Low this compound Titer/Yield
Q: My engineered strain produces very low levels of this compound. What are the likely causes and how can I troubleshoot this?
A: Low this compound yield is a common problem that can stem from several factors in the biosynthetic pathway. Follow this logical workflow to diagnose and address the issue.
Caption: Troubleshooting workflow for low this compound yield.
Troubleshooting Steps in Detail:
-
Assess Precursor (GPP) Supply:
-
Problem: The production of GPP, the direct precursor to this compound, is often the primary rate-limiting step. In E. coli, the native MEP pathway is less efficient for monoterpene production than a heterologous MVA pathway.[1][3] Key enzymes like DXS, DXR, and IDI in the MEP pathway can be bottlenecks.[1]
-
Solution: Overexpress the rate-limiting enzymes of your chosen pathway. Consider engineering your E. coli strain to use the MVA pathway, which has been shown to increase this compound production by up to 20-fold compared to the MEP pathway.[3]
-
-
Evaluate Key Enzyme Activity:
-
Problem: The activities of Geranyl Diphosphate Synthase (GPPS) and this compound Synthase (SabS) are critical. The choice of synthase can dramatically impact yield. For example, using a GPPS from Abies grandis can result in a 2.2-fold higher concentration of this compound compared to the native E. coli IspA.[3][4]
-
Solution: Screen different GPPS and SabS enzymes from various natural sources for higher activity and specificity.[8] Ensure codons are optimized for your expression host. Site-directed mutagenesis can also be used to improve enzyme performance or even alter product profiles.[9][10]
-
-
Investigate Product Toxicity:
-
Problem: As this compound accumulates in the culture, it inhibits cell growth and metabolic activity, placing a ceiling on the maximum achievable titer.[3][5]
-
Solution: Implement an In Situ Product Recovery (ISPR) strategy. This involves removing this compound from the culture as it is produced, preventing it from reaching toxic concentrations.[6] This can be achieved through techniques like two-phase fermentation (liquid-liquid extraction) or solid-phase adsorption.[6][11][12]
-
-
Analyze Product Recovery and Loss:
-
Problem: this compound is volatile. Significant amounts can be lost to the gas phase during fermentation, especially with sparging and agitation.
-
Solution: Use a sealed bioreactor and analyze the headspace or off-gas to quantify losses. Implement an off-gas trapping system. For recovery, a common method is to add a biocompatible organic solvent overlay (e.g., dodecane) to the culture, which captures the hydrophobic this compound.[6]
-
Issue 2: Difficulty in Product Purification
Q: I am struggling to isolate pure this compound from my fermentation broth and/or organic overlay. What methods are effective?
A: Purifying this compound is challenging due to its volatility and its co-production with other similar monoterpenes.
Caption: General workflow for this compound purification.
Recommended Purification Protocol:
-
Initial Extraction: If using an ISPR solvent overlay, first separate the organic phase from the aqueous broth and cells via centrifugation.
-
Solvent Removal/Concentration: Carefully remove the extraction solvent. Given this compound's volatility, vacuum distillation is a suitable method as it operates at lower temperatures, minimizing product loss.[13]
-
High-Purity Fractionation: For achieving high purity and separating this compound from other isomeric monoterpenes, preparative high-performance liquid chromatography (Prep-HPLC) is a highly effective technique.[14][15] Normal-Phase (NP) Prep-HPLC has been specifically cited for purifying this compound from essential oil mixtures.[15]
-
Characterization: Confirm the purity and identity of the final product using Gas Chromatography-Mass Spectrometry (GC-MS).[3]
Data and Protocols
Table 1: this compound Production Titers in Engineered Microbes
| Microbial Host | Key Genetic Modifications / Strategy | Titer Achieved | Culture Condition | Reference |
| E. coli | Heterologous MVA pathway + GPPS + SabS | 82.18 mg/L | Shake-flask | [3][4] |
| E. coli | Optimized MVA pathway, fed-batch process | 2.65 g/L | Fed-batch Fermentor | [3][4] |
| S. cerevisiae | Overexpression of SabS and GPPS | ~23.6 mg/L | Shake-flask | [2] |
| S. cerevisiae | Optimized culture using corn hydrolysates | 60.0 mg/L | Shake-flask | [2] |
| A. gossypii | NPP synthase pathway, agro-industrial waste | 684.5 mg/L | Shake-flask | [16] |
Experimental Protocol: In Situ Product Recovery (ISPR) via Two-Phase Cultivation
This protocol describes a general method for mitigating product toxicity and simplifying initial recovery using a solvent overlay.
Objective: To capture this compound in a biocompatible organic solvent during fermentation to prevent feedback inhibition and product loss.
Materials:
-
Engineered this compound-producing microbial strain (E. coli or S. cerevisiae).
-
Appropriate fermentation medium (e.g., optimized LB or synthetic defined medium).
-
Sterile dodecane (or another biocompatible, high-logP solvent).
-
Bioreactor or baffled shake flasks.
-
Centrifuge capable of separating immiscible liquids.
-
GC-MS for analysis.
Methodology:
-
Culture Inoculation: Prepare your sterile fermentation medium in the bioreactor or shake flasks. Inoculate with a seed culture of your engineered strain to a starting OD₆₀₀ of ~0.1.
-
Solvent Addition: Aseptically add sterile dodecane to the culture at a volume ratio of 1:10 (10% v/v, e.g., 10 mL dodecane for 100 mL of culture). This creates a second liquid phase.[6]
-
Induction and Fermentation:
-
Grow the culture under optimal conditions (e.g., 30-37°C, 180-250 rpm).
-
When the culture reaches the desired cell density (e.g., OD₆₀₀ of 0.6-0.8), add the inducer (e.g., IPTG for E. coli) to initiate expression of the this compound pathway genes.[3]
-
Continue fermentation for 24-72 hours. The hydrophobic this compound will partition from the aqueous medium into the dodecane layer.[6][12]
-
-
Sample Collection: At various time points, carefully withdraw a sample containing both phases.
-
Phase Separation: Centrifuge the sample (e.g., 8,000 x g for 10 minutes) to cleanly separate the upper organic (dodecane) phase, the aqueous phase, and the cell pellet.
-
Quantification:
-
Carefully collect the dodecane phase.
-
Prepare a standard curve using commercial this compound of known concentrations dissolved in dodecane.
-
Analyze the dodecane sample by GC-MS to quantify the this compound titer.[3] Compare the results to a control fermentation run without a solvent overlay to determine the effectiveness of the ISPR method.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Enhanced production of this compound by engineered Saccharomyces cerevisiae from corn hydrolysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microbial production of this compound—a new terpene-based precursor of advanced biofuel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Improvement of this compound tolerance of Escherichia coli using adaptive laboratory evolution and omics technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved Production and In Situ Recovery of Sesquiterpene (+)-Zizaene from Metabolically-Engineered E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biosynthesis and production of this compound: current state and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure and Function of this compound Synthase, a Monoterpene Cyclase That Generates a Highly Strained [3.1.0] Bicyclic Product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Probing of the plasticity of the active site in pinene synthase elucidates its potential evolutionary mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Improved Production and In Situ Recovery of Sesquiterpene (+)-Zizaene from Metabolically-Engineered E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pure.tudelft.nl [pure.tudelft.nl]
- 14. Downstream processing – Product isolation, purification and characterization - SINTEF [sintef.no]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
enhancing sabinene synthase activity and stability
Welcome to the technical support center for sabinene synthase. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing this compound synthase activity and stability.
Frequently Asked Questions (FAQs)
Q1: My this compound synthase shows very low or no activity. What are the common causes?
A1: Low enzymatic activity can stem from several factors:
-
Incorrect Metal Cofactor: this compound synthase activity is highly dependent on divalent metal ions. While many terpene synthases use Magnesium (Mg²⁺), some this compound synthases, like the one from Thuja plicata (TpSS), show optimal activity with Manganese (Mn²⁺) or Cobalt (Co²⁺).[1][2] Ensure you are using the optimal cofactor for your specific enzyme.
-
Improper Protein Folding: The enzyme may be misfolded, especially when expressed heterologously in systems like E. coli. Try optimizing expression conditions by lowering the temperature (e.g., 16-20°C) after induction and using chaperone co-expression plasmids.
-
N-terminal Truncation: Many plant terpene synthases have an N-terminal plastidial targeting sequence that can hinder expression and activity in bacterial hosts. Using a construct where this sequence is removed (a truncated version) often improves results.[1][2]
-
Substrate Degradation: The substrate, geranyl diphosphate (GPP), can be unstable. Ensure it is stored correctly and handled on ice.
Q2: How can I improve the catalytic activity or stability of my this compound synthase?
A2: Protein engineering techniques are powerful tools for enhancing enzyme properties:
-
Rational Design & Site-Directed Mutagenesis: If you have a crystal structure or a reliable homology model, you can identify key residues in the active site for mutation.[3][4] For example, studies on pinene synthase, a related enzyme, showed that the S491A mutation increased overall activity by about 29% without changing product specificity.[5][6] Similar "hot spots" may exist in this compound synthase.
-
Directed Evolution: This approach involves generating a large library of random mutants, typically through error-prone PCR, and screening for variants with improved activity or stability.[7][8] This method does not require prior structural information. A high-throughput screening assay, such as a colorimetric method based on substrate consumption, can facilitate this process.[9]
Q3: My enzyme produces a mixture of terpenes instead of primarily this compound. How can I improve product specificity?
A3: Altering the product profile is a common goal of terpene synthase engineering.
-
Active Site Mutagenesis: The product outcome is determined by how the enzyme's active site pocket stabilizes carbocation intermediates during the cyclization reaction.[5][6] Specific mutations can change the product distribution. For instance, mutating five key residues in a 1,8-cineole synthase successfully converted it into a this compound-dominant synthase.[7] Conversely, the G458A mutation in this compound synthase from Thuja plicata converted it into a high-activity α-pinene synthase.[1][2] This highlights the plasticity of the active site.
-
Chimeric Analysis: Creating hybrid enzymes by swapping domains between different terpene synthases can also elucidate the regions responsible for specific product formation.
Q4: What is the optimal metal cofactor for my this compound synthase activity assay?
A4: The optimal divalent metal cofactor can vary between synthases from different organisms. For this compound synthase from Thuja plicata (TpSS), the optimal catalytic activity was observed with Mn²⁺ or Co²⁺. More modest activity was seen with Mg²⁺ or Ni²⁺.[1][2] It is recommended to empirically test a panel of divalent cations (Mn²⁺, Co²⁺, Mg²⁺) to determine the best cofactor for your specific enzyme.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Protein Yield | - Suboptimal expression host/vector. - Codon usage mismatch. - Protein toxicity to the host. - Inefficient lysis. | - Test different E. coli expression strains (e.g., BL21(DE3), C41(DE3)). - Use a vector with a tightly controlled promoter (e.g., pET series). - Use a codon-optimized gene for your expression host. - Lower induction temperature and IPTG concentration. - Ensure complete cell lysis by using sonication and lysozyme. |
| Protein is Insoluble (Inclusion Bodies) | - High induction temperature or IPTG concentration. - Missing N-terminal truncation. - Lack of chaperones. | - Induce protein expression at a lower temperature (16-20°C) for a longer period (16-18 hours). - Use a truncated version of the synthase gene lacking the plastidial targeting peptide.[1][2] - Co-express with chaperone plasmids (e.g., GroEL/ES). - Add solubilizing agents like L-arginine to the lysis buffer. |
| Inconsistent Enzyme Activity | - Substrate (GPP) degradation. - Inconsistent buffer pH or ionic strength. - Variable cofactor concentration. | - Aliquot GPP and store at -80°C. Thaw on ice immediately before use. - Prepare fresh buffers and verify the pH before each experiment. - Use a consistent and saturating concentration of the optimal metal cofactor. |
| Altered Product Profile | - Point mutation acquired during cloning/PCR. - Incorrect assay conditions (pH, temperature). - Contamination with another terpene synthase. | - Sequence your expression plasmid to confirm the gene integrity. - Optimize assay conditions. The catalytic cascade can sometimes be influenced by pH and temperature. - Ensure all labware and reagents are clean. Purify your protein to homogeneity. |
Data Summary Tables
Table 1: Kinetic Parameters of this compound Synthase
| Enzyme Variant | Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Major Product |
| Thuja plicata this compound Synthase (ΔTpSS) with Mn²⁺ | GPP | 4.5 ± 0.5 | 0.25 ± 0.01 | 5.6 x 10⁴ | This compound (~90%)[1] |
| Thuja plicata this compound Synthase (ΔTpSS) with Mg²⁺ | GPP | 5.3 ± 0.8 | 0.04 ± 0.00 | 0.8 x 10⁴ | This compound (~90%)[1] |
| G458A Mutant (ΔTpSS) | GPP | N/A | N/A | N/A | α-Pinene[1][2] |
| Salvia pomifera this compound Synthase | GPP | 1.2 ± 0.2 | 0.09 ± 0.01 | 7.5 x 10⁴ | This compound |
(Note: Data is compiled from multiple sources and should be used for comparative purposes. N/A indicates data not available in the cited literature.)
Table 2: Effect of Divalent Metal Cofactors on TpSS Activity
| Metal Ion (1 mM) | Relative Activity (%) |
| Mn²⁺ | 100 |
| Co²⁺ | ~95 |
| Mg²⁺ | ~15 |
| Ni²⁺ | ~10 |
| Zn²⁺ | < 5 |
| Cu²⁺ | < 5 |
(Data adapted from the biochemical characterization of Thuja plicata this compound synthase.[1][2])
Experimental Protocols & Visualizations
Protein Engineering Workflow
A general workflow for enhancing this compound synthase involves iterative cycles of mutation and screening.
Caption: General workflow for enhancing this compound synthase via protein engineering.
Troubleshooting Experimental Problems
This decision tree can help diagnose common issues during this compound synthase experiments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure and Function of this compound Synthase, a Monoterpene Cyclase That Generates a Highly Strained [3.1.0] Bicyclic Product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rational Conversion of Substrate and Product Specificity in a Salvia Monoterpene Synthase: Structural Insights into the Evolution of Terpene Synthase Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Probing of the plasticity of the active site in pinene synthase elucidates its potential evolutionary mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protein Engineering Towards Natural Product Synthesis and Diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. beilstein-institut.de [beilstein-institut.de]
- 9. A High-Throughput Colorimetric Screening Assay for Terpene Synthase Activity Based on Substrate Consumption - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sabinene Degradation During Ozone Treatment of Herbs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of ozone treatment on sabinene-containing herbs.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of this compound when exposed to ozone?
A1: The ozonolysis of this compound primarily proceeds via the Criegee mechanism. Ozone attacks the exocyclic double bond of this compound, forming an unstable primary ozonide. This intermediate rapidly decomposes into a Criegee intermediate and a carbonyl compound, which in the case of this compound are formaldehyde and sabinaketone, respectively.[1][2][3][4] Further reactions can lead to the formation of other products, including hydroxyl radicals.[1][5]
Q2: What are the major degradation products I should expect to see in my analysis after ozone treatment of this compound-rich herbs?
A2: The primary and most abundant degradation product you should expect to identify is sabinaketone .[1][6][7] You may also detect formaldehyde , although its high volatility can make it challenging to quantify without specific analytical methods.[6][7] Other potential minor products include acetone and formic acid.[7]
Q3: Will ozone treatment affect other components of the essential oil in my herb sample?
A3: Yes, ozone is a strong oxidizing agent and can react with other unsaturated compounds present in the essential oil, such as other monoterpenes and sesquiterpenes.[8][9] The extent of degradation of other components will depend on their individual reaction rates with ozone, their concentration, and the ozone treatment conditions. Some studies have shown that while some terpenes are degraded, others might appear to increase in relative concentration or new compounds could be formed.[9]
Q4: Can ozone treatment induce a stress response in the herb that might alter its chemical profile?
A4: Yes, ozone is a known abiotic stressor for plants. Exposure to ozone can induce the production of reactive oxygen species (ROS) in plant tissues, which in turn can trigger a cascade of stress signaling pathways.[1][2][6][10] This can lead to changes in the plant's metabolism, including the potential for altered production of secondary metabolites. These stress responses can sometimes lead to an increase in the concentration of certain antioxidant compounds.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Issue 1: Unexpectedly low or no detectable this compound in the control (untreated) sample.
-
Possible Cause 1: Improper sample storage. this compound is a volatile compound and can be lost if the herb material is not stored correctly.
-
Solution: Store fresh plant material at 4°C in the dark and for short periods. For longer-term storage, consider freezing at -20°C or -80°C. Dried plant material should be stored in airtight containers in a cool, dark place.
-
-
Possible Cause 2: Inefficient extraction method. The chosen solvent or extraction technique may not be optimal for this compound.
-
Solution: For essential oil analysis, hydrodistillation is a standard method. For solvent extraction, use a non-polar solvent like hexane or pentane. Ensure sufficient extraction time and proper agitation.
-
-
Possible Cause 3: Analytical issues. Problems with the GC-MS system can lead to poor detection.
-
Solution: Verify the GC-MS is functioning correctly by injecting a this compound standard. Check for leaks in the injection port and ensure the column is properly installed.
-
Issue 2: High variability in this compound concentration between replicate ozone-treated samples.
-
Possible Cause 1: Inconsistent ozone exposure. The herb material may not be uniformly exposed to the ozone gas.
-
Solution: Ensure the ozone reaction chamber is well-mixed. Use a fan or a rotating sample holder to promote even distribution of ozone. Monitor the ozone concentration at multiple points within the chamber if possible.
-
-
Possible Cause 2: Non-homogeneous plant material. The concentration of this compound can vary between different parts of the plant (e.g., leaves vs. stems).
-
Solution: Homogenize the dried herb material by grinding it to a fine powder before taking samples for treatment. For fresh herbs, try to use material from the same plant part and developmental stage.
-
-
Possible Cause 3: Inconsistent sample packing. The density of the herb material in the treatment chamber can affect ozone penetration.
-
Solution: Use a consistent mass and packing density for each sample. Avoid compressing the material too tightly, as this can impede gas flow.
-
Issue 3: Appearance of new, unidentified peaks in the chromatogram of ozone-treated samples.
-
Possible Cause 1: Formation of degradation products. These are likely the degradation products of this compound and other reactive compounds in the herb.
-
Solution: Based on the known ozonolysis pathway of this compound, expect a significant peak for sabinaketone. Use a sabinaketone standard to confirm its identity. For other unidentified peaks, you can use mass spectral libraries (e.g., NIST, Wiley) to tentatively identify them. Further confirmation may require the use of authentic standards or more advanced analytical techniques like NMR.
-
-
Possible Cause 2: Contamination. The ozone generator or the reaction chamber might be introducing contaminants.
-
Solution: Run a blank experiment with the ozone generator running but without the herb sample to check for any contaminants introduced by the system.
-
Data Presentation
Table 1: Molar Yields of Major Products from this compound Ozonolysis (Atmospheric Studies)
| Product | Molar Yield (%) | Reference |
| Sabinaketone | 31 ± 15 | [6] |
| Formaldehyde | 48 ± 15 | [6] |
| Acetone | 5 ± 2 | [6] |
| OH Radical | 26 ± 29 | [6] |
Table 2: Example of Changes in this compound Concentration in Herbs After Ozone Treatment
| Herb | Ozone Concentration (ppm) | Treatment Time (min) | Change in this compound (%) | Reference |
| Thyme | Not specified | 60 | Decrease | [4] |
| Marjoram | 1 | Not specified | Increase | [11] |
| Sage | Not specified | Not specified | Degradation | [12] |
Note: The effect of ozone on this compound concentration in herbs can vary significantly depending on the plant species, ozone dose, treatment time, and whether the plant material is fresh or dried.
Experimental Protocols
Protocol 1: Ozone Treatment of Dried Herbs
-
Sample Preparation:
-
Dry the this compound-containing herb (e.g., sage, juniper) at room temperature in the dark or by freeze-drying.
-
Grind the dried herb to a uniform powder (e.g., 40-60 mesh).
-
Accurately weigh a consistent amount of the powdered herb (e.g., 10 g) for each experimental run.
-
-
Ozone Treatment Setup:
-
Place the weighed herb sample in a glass reaction chamber. Ensure the sample is spread in a thin layer to maximize surface area exposure.
-
Use an ozone generator capable of producing a stable ozone concentration. The ozone should be generated from dry, pure oxygen.
-
Connect the ozone generator to the reaction chamber. Include an ozone monitor at the outlet of the chamber to measure the ozone concentration.
-
It is advisable to have a mixing fan inside the chamber to ensure uniform ozone distribution.
-
-
Ozonation Procedure:
-
Set the desired ozone concentration (e.g., 50, 100, 200 ppm) and flow rate.
-
Expose the herb sample to the ozone stream for a defined period (e.g., 30, 60, 120 minutes).
-
After the treatment, purge the chamber with nitrogen or clean, dry air to remove any residual ozone.
-
-
Post-Treatment Handling:
-
Immediately after treatment, transfer the sample to an airtight container and store it at 4°C in the dark until extraction and analysis to prevent further degradation or loss of volatiles.
-
Protocol 2: Analysis of this compound and Degradation Products by GC-MS
-
Essential Oil Extraction (Hydrodistillation):
-
Place the ozone-treated or control herb sample in a round-bottom flask with distilled water.
-
Perform hydrodistillation using a Clevenger-type apparatus for a specified time (e.g., 3 hours) to extract the essential oil.
-
Collect and dry the essential oil over anhydrous sodium sulfate.
-
-
Sample Preparation for GC-MS:
-
Prepare a dilute solution of the extracted essential oil in a suitable solvent (e.g., hexane or ethyl acetate) at a known concentration (e.g., 1 mg/mL).
-
If necessary, add an internal standard (e.g., n-alkane) for more accurate quantification.
-
-
GC-MS Analysis:
-
Gas Chromatograph Conditions (Example):
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250°C.
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Oven Temperature Program: 60°C for 5 min, then ramp to 240°C at 4°C/min, and hold for 10 min.
-
-
Mass Spectrometer Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 40-400.
-
-
-
Data Analysis:
-
Identify this compound and sabinaketone by comparing their retention times and mass spectra with those of authentic standards.
-
Use a mass spectral library (e.g., NIST, Wiley) to aid in the identification of other compounds.
-
Quantify the compounds by integrating the peak areas and comparing them to a calibration curve of the respective standards or by using the internal standard method.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Gene networks in plant ozone stress response and tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ozone-induced-expression-of-stress-related-genes-in-arabidopsis-thaliana - Ask this paper | Bohrium [bohrium.com]
- 4. ceur-ws.org [ceur-ws.org]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - CN [thermofisher.cn]
- 8. Ozonation as a Method of Abiotic Elicitation Improving the Health-Promoting Properties of Plant Products—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fs.usda.gov [fs.usda.gov]
- 10. The role of phytohormone signaling in ozone-induced cell death in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. futurenatprod.skums.ac.ir [futurenatprod.skums.ac.ir]
- 12. How to Troubleshoot and Improve your GC/MS | Separation Science [sepscience.com]
Sabinene in Macrophage Cell Lines: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the cytotoxicity of sabinene in macrophage cell lines. This resource aims to address specific experimental issues to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic concentration of this compound in RAW 264.7 macrophage cells?
A1: this compound has been shown to have low cytotoxicity in RAW 264.7 cells at concentrations up to 200 μg/mL, with cell viability remaining above 90% after 24 hours of treatment.[1][2][3] Higher concentrations, such as 400 μg/mL and 800 μg/mL, result in a significant decrease in cell viability.[1][3]
Q2: I am observing higher than expected cytotoxicity at lower concentrations of this compound. What could be the cause?
A2: Several factors could contribute to this. Please refer to the "Troubleshooting" section below for guidance on potential issues such as solvent toxicity, this compound purity, and cell health.
Q3: Can I use this compound for anti-inflammatory studies in macrophages?
A3: Yes, this compound has demonstrated anti-inflammatory properties in lipopolysaccharide (LPS)-induced RAW 264.7 cells.[1][2] It has been shown to inhibit the production of nitric oxide (NO) and certain pro-inflammatory cytokines.[1][4] When designing such experiments, it is crucial to use a concentration of this compound that is non-toxic to the cells to ensure that the observed anti-inflammatory effects are not a result of cell death.
Q4: Which signaling pathways are modulated by this compound in macrophages?
A4: In LPS-stimulated RAW 264.7 cells, this compound has been found to inhibit the phosphorylation of c-Jun N-terminal kinase (JNK) and p38, which are components of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Cell Death at Low this compound Concentrations | Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. | Ensure the final concentration of the solvent in the cell culture medium is non-toxic (typically ≤ 0.1% for DMSO). Run a solvent control to assess its effect on cell viability. |
| This compound Purity: The this compound sample may contain impurities that are cytotoxic. | Use a high-purity grade of this compound. If possible, verify the purity using analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS). | |
| Cell Health: The macrophage cells may be unhealthy, stressed, or at a high passage number, making them more susceptible to chemical treatments. | Use cells with a low passage number and ensure they are healthy and growing optimally before starting the experiment. Regularly check for signs of stress or contamination. | |
| Inconsistent Cytotoxicity Results | Uneven Cell Seeding: Inconsistent cell numbers across wells can lead to variability in results. | Ensure a homogenous cell suspension and use calibrated pipettes for accurate cell seeding. |
| This compound Precipitation: this compound, being a monoterpene, has limited aqueous solubility and may precipitate in the culture medium. | Prepare fresh dilutions of this compound for each experiment. Visually inspect the medium for any signs of precipitation after adding this compound. Consider using a non-toxic solubilizing agent if necessary. | |
| No Anti-inflammatory Effect Observed | Sub-optimal this compound Concentration: The concentration of this compound used may be too low to elicit an anti-inflammatory response. | Perform a dose-response experiment to determine the optimal non-toxic concentration that shows anti-inflammatory activity. |
| LPS Stimulation Issue: The cells may not be adequately stimulated by LPS. | Confirm the activity of your LPS stock. Ensure you are using the correct concentration and incubation time to induce an inflammatory response. |
Quantitative Data Summary
The following table summarizes the reported cytotoxicity of this compound on the RAW 264.7 macrophage cell line.
| Concentration (μg/mL) | Treatment Duration (hours) | Cell Viability (%) | Reference |
| 25 | 24 | >90 | [1] |
| 50 | 24 | >90 | [1] |
| 100 | 24 | >90 | [1] |
| 200 | 24 | >90 | [1] |
| 400 | 24 | <90 (Significant Decrease) | [1] |
| 800 | 24 | <90 (Significant Decrease) | [1] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is adapted from studies investigating the cytotoxicity of this compound in RAW 264.7 cells.[1][3]
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of approximately 1 x 10⁵ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
This compound Treatment: Prepare various concentrations of this compound (e.g., 25, 50, 100, 200, 400, and 800 μg/mL) in Dulbecco's Modified Eagle's Medium (DMEM). Remove the old medium from the wells and add 100 μL of the this compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a negative control (cells with medium only).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
MTT Addition: After incubation, add 10 μL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for another 4 hours at 37°C to allow for the formation of formazan crystals.
-
Crystal Solubilization: Carefully remove the medium and add 100 μL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the cell viability as a percentage of the negative control.
Visualizations
Experimental Workflow for Cytotoxicity and Anti-inflammatory Assessment
Caption: Workflow for assessing this compound's effects.
This compound's Influence on the MAPK Signaling Pathway in Macrophages
Caption: this compound's inhibitory action on MAPK signaling.
References
- 1. Anti-Inflammatory Effect of Chamaecyparis obtusa (Siebold & Zucc.) Endl. Leaf Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Antifungal, antioxidant and anti-inflammatory activities of Oenanthe crocata L. essential oil - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Sabinene vs. β-Pinene: A Comparative Analysis in Essential Oils
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two common bicyclic monoterpenes found in essential oils: sabinene and β-pinene. Both are structural isomers with the molecular formula C₁₀H₁₆ but exhibit distinct chemical properties and biological activities that are of significant interest in phytochemical research and drug development. This document summarizes their physicochemical characteristics, natural occurrence, and performance in key biological assays, supported by experimental data and detailed protocols.
Physicochemical Properties
This compound and β-pinene share the same molecular weight but differ in their structural arrangement, leading to variations in their physical properties such as boiling point and density.[1][2] These differences can influence their extraction, isolation, and formulation characteristics.
| Property | This compound | β-Pinene |
| Molecular Formula | C₁₀H₁₆ | C₁₀H₁₆ |
| Molar Mass | 136.23 g/mol [3] | 136.23 g/mol [4] |
| Appearance | Colorless liquid | Colorless liquid[2][4] |
| Boiling Point | 163–165 °C | 163–166 °C[1] |
| Solubility | Insoluble in water; Soluble in alcohol, ether, benzene[4] | Insoluble in water; Soluble in alcohol, ether, chloroform[1][4] |
| Chemical Structure | Bicyclo[3.1.0]hexane skeleton | Bicyclo[3.1.1]heptane skeleton[1] |
Occurrence in Essential Oils
Both terpenes are widespread in the plant kingdom, often co-occurring in the same essential oil.[5][6] Their relative concentrations, however, can vary significantly based on the plant species, geographical origin, and harvesting time.[5][7]
| Essential Oil Source | This compound (%) | β-Pinene (%) |
| Sage (Salvia officinalis) | Present, variable[8] | Present, variable[8] |
| Tea Tree (Melaleuca alternifolia) | 0.2 - 12.0 | 0.5 - 2.0 |
| Black Pepper (Piper nigrum) | 1.0 - 31.9[9] | 6.0 - 26.3[9] |
| Juniper (Juniperus communis) | 0.4 - 25.0 | 0.5 - 15.0 |
| Nutmeg (Myristica fragrans) | 15.0 - 35.0 | 10.0 - 18.0 |
| Citrus Oils | Present, variable[10] | Present, variable[10][11] |
| Pine (Pinus spp.) | Not typically dominant | Up to 30.0[6] |
Comparative Biological Activities
While both this compound and β-pinene exhibit a broad spectrum of biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects, their potency and mechanisms of action can differ.[9][12][13]
Antimicrobial Activity
Both compounds have demonstrated efficacy against a range of bacteria and fungi.[7][14] Studies suggest that the positive enantiomers of β-pinene, such as (+)-β-pinene, are particularly active.[15][16][17][18][19] β-pinene has been reported to possess 2 to 12 times higher activity than α-pinene against both gram-positive and gram-negative bacteria, as well as Candida albicans.[13] this compound has also shown significant antimicrobial and anti-biofilm properties.[20]
| Organism | This compound (MIC) | (+)-β-Pinene (MIC) |
| Staphylococcus aureus | 0.125–0.250%[20] | 4,150 µg/mL[15][16][17] |
| Escherichia coli | 0.125–0.250%[20] | 4,150 µg/mL[15][16][17] |
| Candida albicans | - | 117 µg/mL[15][16][17] |
| Cryptococcus neoformans | - | 117 µg/mL[15][16] |
Note: Direct comparative studies using identical strains and methods are limited; data is synthesized from multiple sources.
Antioxidant Activity
This compound and β-pinene act as effective antioxidants, capable of scavenging free radicals.[9][21] this compound has demonstrated concentration-dependent antioxidant activity in DPPH scavenging assays and has been shown to protect yeast cells from hydrogen peroxide-induced cytotoxicity.[9][14] this compound hydrate, a related compound, has also been shown to prevent the formation of peroxides effectively.[22] Both α- and β-pinene are known to contribute to the antioxidant effects of essential oils.[21]
| Assay Type | This compound (IC₅₀) | β-Pinene (IC₅₀) |
| DPPH Radical Scavenging | Concentration-dependent activity observed[9][14] | Contributes to overall antioxidant activity of essential oils[21] |
| ABTS Radical Scavenging | - | - |
| Lipid Peroxidation (TBARS) | This compound hydrate shows strong inhibition[22] | Exhibits antioxidant effect[21] |
Note: Quantitative IC₅₀ values for the pure compounds are not consistently reported across comparable studies.
Anti-inflammatory Activity
Both monoterpenes have well-documented anti-inflammatory properties.[7][9][23] this compound has been shown to suppress the expression of iNOS and pro-inflammatory cytokines like IL-1β and IL-6 by inhibiting the JNK and p38 MAPK signaling pathways.[9][24] β-pinene also exhibits significant anti-inflammatory effects, often in synergy with α-pinene.[12][23]
Signaling Pathways and Mechanisms
The biological activities of this compound and β-pinene are underpinned by their interaction with key cellular signaling pathways.
Caption: this compound's inhibition of the MAPK signaling pathway.
Caption: β-Pinene's potential inhibition of the NF-κB pathway.
Experimental Workflow & Protocols
A systematic approach is required for the comparative analysis of this compound and β-pinene in essential oils.
References
- 1. Therapeutic Potential of α- and β-Pinene: A Miracle Gift of Nature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. This compound | C10H16 | CID 18818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Beta-Pinene | C10H16 | CID 14896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. A rapid GC-FID method for determination of this compound, β-pinene, α-thujone and β-thujone in the essential oil of Kitchen Sage (Salvia officinalis L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. books.rsc.org [books.rsc.org]
- 11. Chemical Composition of Essential Oils of Aromatic and Medicinal Herbs Cultivated in Greece—Benefits and Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent studies on pinene and its biological and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Phytochemical Repurposing of Natural Molecule: this compound for Identification of Novel Therapeutic Benefits Using In Silico and In Vitro Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biological Activities of a-Pinene and β-Pinene Enantiomers [ouci.dntb.gov.ua]
- 16. Biological Activities of α-Pinene and β-Pinene Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. discovery.researcher.life [discovery.researcher.life]
- 18. mdpi.com [mdpi.com]
- 19. doaj.org [doaj.org]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Antioxidant effects of the monoterpenes carvacrol, thymol and this compound hydrate on chemical and sensory stability of roasted sunflower seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Anti-Inflammatory Effect of Chamaecyparis obtusa (Siebold & Zucc.) Endl. Leaf Essential Oil [mdpi.com]
A Comparative Guide to the In Vitro Antioxidant Activity of Sabinene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro antioxidant activity of sabinene, a natural bicyclic monoterpene found in various plants, including cardamom and black pepper.[1][2] Its performance is evaluated against other well-researched monoterpenes—carvacrol, thymol, and α-pinene—supported by experimental data from peer-reviewed studies. This document is intended to serve as a resource for researchers investigating natural compounds for potential therapeutic applications.
Summary of In Vitro Antioxidant Activities
The antioxidant potential of a compound can be quantified using various assays that measure its ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a substance required to inhibit 50% of the free radicals. A lower IC50 value indicates a higher antioxidant potency.
The following table summarizes the IC50 values for this compound and its alternatives from two common in vitro antioxidant assays: 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.
| Compound | DPPH Assay (IC50) | ABTS Assay (IC50) | Key Findings & Citations |
| This compound | Data not available | Data not available | - Exhibits concentration-dependent DPPH radical scavenging activity.[1] - In an ABTS-based assay, (+)-sabinene showed higher antioxidant capacity than α-pinene and β-pinene, but lower than carvacrol and thymol. - this compound hydrate was more effective at preventing peroxide formation in roasted sunflower seeds than carvacrol and thymol.[3] |
| Carvacrol | 0.54 - 249.09 µg/mL | 23.29 - 81.65 µg/mL | - A phenolic monoterpene with demonstrated strong antioxidant properties.[4] |
| Thymol | 3.27 - 161.02 µg/mL | 23.29 µg/mL | - An isomer of carvacrol, also exhibiting significant radical scavenging activity.[4] |
| α-Pinene | ~310 µg/mL | 1.18 mg/mL | - A bicyclic monoterpene with antioxidant effects, though generally reported to be less potent in direct radical scavenging assays compared to phenolic monoterpenes. |
Note: The wide range of IC50 values can be attributed to variations in experimental conditions, such as solvent systems and reaction times, across different studies.
Experimental Methodologies
Detailed protocols for the DPPH and ABTS assays are provided below to facilitate the replication and validation of these findings.
DPPH Radical Scavenging Assay
This assay is based on the principle that an antioxidant will donate a hydrogen atom or an electron to the stable DPPH radical, causing the violet-colored solution to fade to a pale yellow. The change in absorbance is measured spectrophotometrically.
Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent, such as methanol or ethanol. The solution should be freshly prepared and kept in the dark to prevent degradation.
-
Reaction Mixture: In a microplate well or a cuvette, a specific volume of the test compound (this compound or alternatives at various concentrations) is mixed with the DPPH working solution.
-
Incubation: The mixture is incubated at room temperature in the dark for a specified period (typically 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a wavelength between 515-520 nm using a spectrophotometer. A control sample containing the solvent instead of the test compound is also measured.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of the test compound.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant results in a loss of color, which is measured spectrophotometrically.
Protocol:
-
Generation of ABTS Radical Cation (ABTS•+): The ABTS•+ is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Reaction Mixture: A small volume of the test compound (at various concentrations) is added to a larger volume of the ABTS•+ working solution.
-
Incubation: The reaction mixture is incubated at room temperature for a defined time (e.g., 6 minutes).
-
Absorbance Measurement: The absorbance is measured at 734 nm using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.
-
IC50 Determination: The IC50 value is determined from the plot of inhibition percentage versus concentration.
Visualizing Experimental Principles and Workflows
To further clarify the processes involved, the following diagrams illustrate the chemical principle of the DPPH assay and the general workflow for evaluating antioxidant activity in vitro.
Conclusion
For researchers in drug development, this compound presents an interesting candidate for further investigation. Its demonstrated bioactivity warrants more detailed quantitative analysis and exploration in various cellular and in vivo models of oxidative stress. This guide underscores the importance of utilizing standardized assays for direct comparison and highlights the potential of this compound as a natural antioxidant.
References
- 1. Phytochemical Repurposing of Natural Molecule: this compound for Identification of Novel Therapeutic Benefits Using In Silico and In Vitro Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant effects of the monoterpenes carvacrol, thymol and this compound hydrate on chemical and sensory stability of roasted sunflower seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Sabinene's Anti-Inflammatory Potential: An In Vivo Comparative Analysis in Rat Models
For researchers and professionals in drug development, this guide provides a comparative analysis of the in vivo anti-inflammatory effects of sabinene, a natural bicyclic monoterpene. This document synthesizes available experimental data from rat models of inflammation, offering a framework for evaluating its therapeutic potential against established anti-inflammatory agents.
This compound has demonstrated anti-inflammatory properties in various preclinical studies. In vivo validation in rat models is a critical step in characterizing its pharmacological profile. This guide focuses on the widely used carrageenan-induced paw edema model, a standard for assessing acute inflammation. Due to the limited availability of studies on pure this compound in this model, this guide incorporates data from an essential oil rich in this compound, providing valuable, albeit indirect, evidence of its effects.
Comparative Efficacy in Carrageenan-Induced Paw Edema
The carragegaran-induced paw edema model is a well-established in vivo assay to screen for acute anti-inflammatory activity. The subcutaneous injection of carrageenan into the rat's paw elicits a biphasic inflammatory response. The early phase (0-2.5 hours) is characterized by the release of histamine, serotonin, and bradykinin, while the late phase (2.5-6 hours) is primarily mediated by the production of prostaglandins, facilitated by the enzyme cyclooxygenase-2 (COX-2), and the release of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.
| Treatment Group | Dose | Peak Inhibition of Paw Edema (%) @ 4 hours |
| Vehicle Control | - | 0% |
| This compound-Containing Essential Oil | 0.13 ml/kg | 32.53%[1] |
| 0.25 ml/kg | 43.74%[1] | |
| 0.5 ml/kg | 50.34%[1] | |
| Indomethacin (Positive Control) | 2 mg/kg | 50.87%[1] |
Table 1: Comparative efficacy of a this compound-containing essential oil and indomethacin on carrageenan-induced paw edema in rats. Data is presented as the percentage inhibition of the maximum swelling observed at the 4-hour time point.
The data indicates that the this compound-containing essential oil exhibits a dose-dependent reduction in paw edema. At the highest dose tested (0.5 ml/kg), its efficacy was comparable to that of indomethacin (2 mg/kg), a potent COX inhibitor. This suggests that this compound, as a major component of the oil, likely contributes significantly to this anti-inflammatory effect.
Mechanistic Insights: The Role of Inflammatory Mediators
The anti-inflammatory action of this compound and other agents is often attributed to their ability to modulate key signaling pathways and reduce the production of inflammatory mediators. In the context of carrageenan-induced inflammation, the following mediators are of primary interest:
-
Pro-inflammatory Cytokines: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) are pivotal in orchestrating the inflammatory response. Elevated levels of these cytokines are observed in the inflamed paw tissue.
-
Cyclooxygenase-2 (COX-2): This enzyme is induced during inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and swelling.
-
Myeloperoxidase (MPO): MPO is an enzyme found in neutrophils, and its activity in the tissue is a marker of neutrophil infiltration, a hallmark of acute inflammation.
While specific data on the effect of pure this compound on these markers in the rat paw edema model is lacking, in vitro studies have shown that this compound can inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS), as well as the phosphorylation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK). Furthermore, in a rat model of cerebral ischemia, this compound has been shown to reduce levels of TNF-α and IL-6.
Experimental Protocols
A standardized protocol for the carrageenan-induced paw edema model in rats is crucial for reproducible results.
Carrageenan-Induced Paw Edema Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats (150-200g) are typically used. Animals are acclimatized for at least one week before the experiment.
-
Grouping: Animals are randomly divided into several groups (n=6 per group):
-
Vehicle Control (e.g., normal saline or 1% Tween 80)
-
Test Substance (this compound or this compound-containing oil) at various doses
-
Positive Control (e.g., Indomethacin 10 mg/kg or Diclofenac 10 mg/kg)
-
-
Administration: The test substance, positive control, or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.
-
Induction of Edema: 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The volume of the injected paw is measured at baseline (0 hours) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Edema and Inhibition:
-
The increase in paw volume is calculated as the difference between the paw volume at each time point and the baseline paw volume.
-
The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.
-
-
Biochemical Analysis (Optional): At the end of the experiment, animals can be euthanized, and the inflamed paw tissue can be collected for the measurement of TNF-α, IL-1β, IL-6, COX-2, and MPO levels using ELISA, Western blot, or other appropriate assays.
Visualizing the Process and Pathways
To better understand the experimental process and the underlying molecular mechanisms, the following diagrams are provided.
References
Repurposing Sabinene: A Comparative Guide to its Novel Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
The monoterpene sabinene, a natural bicyclic compound found in various plants such as Holm oak, Norway spruce, and numerous spices, is emerging as a promising candidate for novel therapeutic applications.[1][2] Traditionally used in the fragrance and flavor industries, recent in vitro and in silico studies have unveiled its potential as an anti-inflammatory, antimicrobial, antioxidant, anticancer, and neuroprotective agent.[3][4] This guide provides a comparative analysis of this compound's therapeutic performance against other alternatives, supported by experimental data, detailed methodologies, and pathway visualizations to aid in its further development as a pharmaceutical lead.
Anti-inflammatory Effects: A Promising Alternative to Conventional Agents
This compound has demonstrated significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.[5] In-vitro studies have shown its ability to reduce the production of pro-inflammatory cytokines and enzymes.
Comparative Data: Anti-inflammatory Activity
| Compound/Treatment | Target | Effect | Quantitative Data | Reference |
| This compound | iNOS, IL-6 | Inhibition of expression | Dose-dependent reduction in LPS-induced RAW 264.7 cells | [5] |
| This compound | JNK, p38 | Inhibition of phosphorylation | Significant reduction in LPS-induced RAW 264.7 cells | [5] |
| Chamaecyparis obtusa Leaf Oil (12.3% this compound) | iNOS, IL-1β, IL-6 | Inhibition of expression | Dose-dependent reduction in LPS-induced RAW 264.7 cells | [5] |
| D-limonene | COX-2, IL-1β, iNOS, TNF-α | Gene expression quenching | Comparable to dexamethasone and ibuprofen in bovine synoviocytes | [6] |
Signaling Pathway: this compound's Anti-inflammatory Mechanism
Antimicrobial Activity: A Broad-Spectrum Natural Agent
This compound and its hydrate have shown promising antimicrobial activity against a range of bacteria and fungi, including drug-resistant strains.[7][8] Its mechanism is thought to involve the disruption of microbial membranes and the inhibition of efflux pumps.[7][9]
Comparative Data: Minimum Inhibitory Concentrations (MIC)
| Organism | This compound/Sabinene Hydrate MIC (mg/mL) | Ciprofloxacin MIC (µg/mL) | Fluconazole MIC (µg/mL) | Reference |
| Bacillus subtilis | 0.0312 | - | - | [8] |
| Staphylococcus aureus | 0.0625 | - | - | [8] |
| Escherichia coli | 0.125 | 0.120 | - | [8][10] |
| Candida albicans | 0.125 | - | 10 | [8][11] |
| Candida krusei | 0.25 | - | 12 | [8][11] |
| Mycobacterium tuberculosis | 16-32 µg/mL (this compound) | - | - | [1] |
Experimental Workflow: Antimicrobial Susceptibility Testing
Anticancer Potential: Targeting Cancer Cell Survival
This compound hydrate has demonstrated cytotoxic effects against non-small cell lung cancer (NSCLC) cells, suggesting its potential as an anticancer agent.[11] A key mechanism identified is the downregulation of survivin, an inhibitor of apoptosis protein that is overexpressed in many cancers.[7][12]
Comparative Data: Anticancer Activity (IC50)
| Cell Line (NSCLC) | This compound Hydrate IC50 (48h) | Terpinen-4-ol IC50 (48h) | Reference |
| A549 | 0.06% | 0.06% | [11] |
| LNM35 | 0.05% | 0.02% | [11] |
Signaling Pathway: this compound and Survivin Downregulation
Antioxidant and Neuroprotective Properties
This compound exhibits notable antioxidant properties, protecting against oxidative stress, which is implicated in numerous chronic diseases.[13] This antioxidant capacity also contributes to its neuroprotective effects, which include the modulation of cholinergic function.[14][15]
Comparative Data: Antioxidant Activity
| Test System | This compound Hydrate | Butylated Hydroxytoluene (BHT) | Carvacrol | Thymol | Reference |
| Roasted Sunflower Seeds | Greater effect in preventing peroxide formation | Effective | Effective | Effective | [10][16] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of approximately 35,000 cells/well and incubate for 24 hours.[17]
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or control compounds and incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[9]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Western Blot Analysis for Phosphorylated Proteins (e.g., p-JNK)
-
Protein Extraction: Lyse treated and untreated cells and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates (20-30 µg) on a polyacrylamide gel.[8]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated protein of interest (e.g., anti-p-JNK) overnight at 4°C.[1]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[8]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Acetylcholinesterase (AChE) Inhibition Assay
-
Reagent Preparation: Prepare AChE solution, the substrate (acetylthiocholine iodide), and DTNB (Ellman's reagent) in a suitable buffer.[18]
-
Incubation: In a 96-well plate, add the AChE solution to wells containing various concentrations of this compound or a positive control (e.g., physostigmine). Incubate for a predefined period.
-
Reaction Initiation: Add the substrate and DTNB to initiate the reaction.
-
Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals to monitor the formation of the yellow product resulting from the reaction of thiocholine with DTNB.[18]
-
Data Analysis: Calculate the percentage of AChE inhibition and determine the IC50 value for this compound.
Conclusion
This compound demonstrates a wide spectrum of therapeutic potential that warrants further investigation. Its multifaceted activities, including anti-inflammatory, antimicrobial, anticancer, antioxidant, and neuroprotective effects, position it as a versatile lead compound for drug development. The comparative data presented in this guide highlight its efficacy, in some cases comparable or superior to existing alternatives. The provided experimental protocols and pathway diagrams offer a foundational resource for researchers to build upon in unlocking the full therapeutic value of this compound. Further preclinical and clinical studies are essential to translate these promising in vitro findings into tangible clinical applications.
References
- 1. clinisciences.com [clinisciences.com]
- 2. broadpharm.com [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Emerging Importance of Survivin in Stem Cells and Cancer: the Development of New Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Exploring the Anticancer Potential of Origanum majorana Essential Oil Monoterpenes Alone and in Combination against Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. brieflands.com [brieflands.com]
- 11. Limonene synergistically augments fluconazole susceptibility in clinical Candida isolates from cleft lip and palate patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Downregulation of survivin by adenovirus-mediated shRNA promotes apoptosis in skin cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western Blot Protocols and Recipes | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Antimicrobial, Multidrug Resistance Reversal and Biofilm Formation Inhibitory Effect of Origanum majorana Extracts, Essential Oil and Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-Inflammatory Properties and Chemical Characterization of the Essential Oils of Four Citrus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antioxidant effects of the monoterpenes carvacrol, thymol and this compound hydrate on chemical and sensory stability of roasted sunflower seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cell Viability Assay (MTT Assay) Protocol [protocols.io]
- 18. attogene.com [attogene.com]
Unveiling the Bioactive Potential of Sabinene: A Comparative Analysis with (+)-3-Carene Based on Structural Similarity
For researchers, scientists, and professionals in drug development, the principle that structurally similar molecules may exhibit comparable biological activities is a cornerstone of early-stage discovery. This guide provides a comparative analysis of sabinene and its structural analogue, (+)-3-carene, to predict the potential therapeutic activities of this compound. By examining their shared chemical features and comparing their reported biological effects through experimental data, we aim to offer a predictive framework for future research and development.
The bicyclic monoterpenes this compound and (+)-3-carene, both naturally occurring isomers with the chemical formula C₁₀H₁₆, share a significant degree of structural similarity, which suggests they may interact with similar biological targets and elicit comparable physiological responses.[1] This guide delves into a side-by-side comparison of their known antimicrobial, anti-inflammatory, and antioxidant properties, supported by available quantitative data and detailed experimental methodologies.
Structural Comparison: A Tale of Two Bicyclic Monoterpenes
This compound is characterized by a bicyclo[3.1.0]hexane skeleton with an exocyclic methylene group and an isopropyl substituent. In contrast, (+)-3-carene possesses a bicyclo[4.1.0]heptane structure, featuring a cyclopropane ring fused to a cyclohexene ring. The key difference lies in the ring fusion and the position of the double bond. Despite these differences, the presence of the reactive cyclopropane ring and the overall compact, lipophilic nature of both molecules contribute to their similar physicochemical properties and, potentially, their biological activities.
Quantitative Comparison of Biological Activities
The following table summarizes the available quantitative data on the antimicrobial, anti-inflammatory, and antioxidant activities of this compound and (+)-3-carene. It is important to note that direct comparative studies are limited, and the data presented here are compiled from various sources. Differences in experimental conditions should be considered when interpreting these values.
| Biological Activity | Parameter | This compound/Sabinene Hydrate | (+)-3-Carene | Reference |
| Antimicrobial | MIC vs. Bacillus subtilis | 0.0312 mg/mL (this compound Hydrate) | - | [2] |
| MIC vs. Staphylococcus aureus | 0.0625 mg/mL (this compound Hydrate) | - | [2] | |
| MIC vs. Escherichia coli | 0.125 mg/mL (this compound Hydrate) | >1.25 mg/mL | [2][3] | |
| MIC vs. Brochothrix thermosphacta | - | 20 mL/L | [4] | |
| MIC vs. Pseudomonas fluorescens | - | 20 mL/L | [4] | |
| Anti-inflammatory | NO Production Inhibition | Strong inhibition in LPS-stimulated macrophages | Potent inhibitor | [5] |
| Antioxidant | DPPH Scavenging Activity | Concentration-dependent activity | - | [1] |
Experimental Protocols
To facilitate the replication and validation of the cited findings, detailed methodologies for key experiments are provided below.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Detailed Steps:
-
Preparation of Test Compound: Dissolve this compound or (+)-3-carene in a suitable solvent (e.g., DMSO) and then prepare a series of two-fold dilutions in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Preparation of Inoculum: Culture the test microorganism overnight and adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation and Incubation: Add the standardized inoculum to each well of the microtiter plate containing the diluted test compound. Include a positive control (inoculum without the test compound) and a negative control (broth only). Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
Detailed Steps:
-
Cell Culture: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with different concentrations of this compound or (+)-3-carene for 1-2 hours.
-
Stimulation: Add lipopolysaccharide (LPS) to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. Include a control group with cells treated with LPS only.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Griess Assay: After incubation, collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Measurement: After a 10-15 minute incubation at room temperature, measure the absorbance at 540 nm using a microplate reader. The absorbance is proportional to the nitrite concentration, a stable product of NO.
-
Calculation: Calculate the concentration of nitrite from a standard curve prepared with sodium nitrite. Determine the percentage of inhibition of NO production for each concentration of the test compound compared to the LPS-only control.
Predicted Signaling Pathways and Mechanisms of Action
Based on existing research, this compound and (+)-3-carene are predicted to exert their biological effects through distinct yet potentially interconnected signaling pathways.
This compound has been shown to inhibit the Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a crucial role in the inflammatory response.[6] Specifically, it can reduce the phosphorylation of key proteins like p38 and ERK1/2, leading to a downstream reduction in the expression of pro-inflammatory mediators.
(+)-3-Carene, on the other hand, has been reported to modulate the GABAA-benzodiazepine receptor.[7] While primarily associated with sedative and anxiolytic effects, GABAA receptor activation can also have immunomodulatory and anti-inflammatory consequences by influencing cytokine production and immune cell function.
The potential for crosstalk between these pathways exists, as MAPK signaling can be influenced by changes in intracellular calcium levels, which can be modulated by GABAA receptor activity. Further research is needed to elucidate the precise mechanisms and potential convergence of these pathways in the context of the anti-inflammatory effects of these monoterpenes.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. Phytochemical Repurposing of Natural Molecule: this compound for Identification of Novel Therapeutic Benefits Using In Silico and In Vitro Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. trepo.tuni.fi [trepo.tuni.fi]
- 4. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MAPK Signaling Links Autophagy and Inflammation | Bio-Techne [bio-techne.com]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Sabinene Content in Commercial Sage (Salvia officinalis) Oils
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of sabinene content in various commercial sage (Salvia officinalis) essential oils, supported by experimental data. The objective is to offer a clear, data-driven resource for professionals requiring specific compositional information for research and development purposes.
This compound in Sage Oil: A Component of Interest
This compound is a bicyclic monoterpene found in various plant essential oils, including that of common sage (Salvia officinalis)[1][2]. It is recognized for its potential biological activities, including anti-inflammatory and antimicrobial properties[2][3][4]. For researchers investigating the therapeutic potential of sage oil, understanding the concentration of specific components like this compound is crucial.
Comparative this compound Content
The concentration of this compound in commercial sage oils can vary significantly. This variation is attributed to factors such as the geographical origin of the plant, harvesting time, distillation process, and the specific chemotype of the sage[1][5]. The following table summarizes the this compound content found in commercial Salvia officinalis essential oils as reported in various studies.
| Commercial Sage Oil | This compound Content (% w/w) | Analytical Method | Reference |
| Sage Oil (Bulgaria) | Not explicitly reported, but present | GC-MS | [5] |
| Sage Oil (Tunisia) | Not explicitly reported, but present | GC-MS | [1] |
| Salvia officinalis | 1.47 | GC-MS | [6] |
| Salvia officinalis var. 'Extrakta' | Present (qualitative) | GC/FID | [7] |
| Salvia officinalis 'Aurea' | Present (qualitative) | GC/FID | [7] |
| Revive Sage Oil | Not explicitly reported, but present | GC-MS | [8] |
Note: "Not explicitly reported, but present" indicates that this compound was identified as a component, but its exact percentage was not provided in the accessible text. The variability in reported values highlights the importance of batch-specific analysis for any research or development application.
Experimental Protocols for this compound Quantification
The primary analytical method for the quantitative analysis of this compound and other volatile components in essential oils is Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS)[9][10][11][12].
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is a generalized representation based on common practices for essential oil analysis.
1. Sample Preparation:
-
Dilute the commercial sage essential oil sample in a suitable solvent (e.g., ethanol, hexane, or ethyl acetate) to a concentration of approximately 1-2% (v/v).
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent GC system (or equivalent).
-
Mass Spectrometer: Agilent MS detector (or equivalent).
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used[13].
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: Split mode (e.g., 1:50 split ratio) with an injection volume of 1 µL.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60-70 °C, hold for 2-3 minutes.
-
Ramp: Increase temperature at a rate of 3-5 °C/min to 200-240 °C.
-
Final hold: Maintain the final temperature for 5-10 minutes[13].
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-400 amu.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
3. Component Identification and Quantification:
-
Identification: Components are identified by comparing their mass spectra with reference spectra in a mass spectral library (e.g., NIST, Wiley) and by comparing their retention indices (RI) with those reported in the literature.
-
Quantification: The relative percentage of this compound is calculated based on the peak area of this compound relative to the total peak area of all identified components in the chromatogram. For absolute quantification, a calibration curve with a certified this compound standard is required.
Visualizing Experimental and Biological Pathways
To aid in the understanding of the analytical workflow and the biological context of this compound, the following diagrams are provided.
This compound has been shown to inhibit the MAPK/MuRF-1 signaling pathway, which is involved in muscle atrophy[3]. The following diagram illustrates this inhibitory action.
Conclusion
The this compound content in commercial sage oils is variable, underscoring the necessity for researchers and drug development professionals to perform their own quantitative analysis for specific applications. The provided GC-MS protocol offers a standard methodology for such analyses. Furthermore, the elucidation of this compound's interaction with signaling pathways, such as the MAPK/MuRF-1 pathway, provides a basis for further investigation into its therapeutic potential.
References
- 1. Chemical composition and biological activities of Salvia officinalis essential oil from Tunisia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytochemical Repurposing of Natural Molecule: this compound for Identification of Novel Therapeutic Benefits Using In Silico and In Vitro Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Prevents Skeletal Muscle Atrophy by Inhibiting the MAPK–MuRF-1 Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. nuft.edu.ua [nuft.edu.ua]
- 6. researchgate.net [researchgate.net]
- 7. davidpublisher.com [davidpublisher.com]
- 8. scribd.com [scribd.com]
- 9. areme.co.jp [areme.co.jp]
- 10. academics.su.edu.krd [academics.su.edu.krd]
- 11. repository.up.ac.za [repository.up.ac.za]
- 12. essentialoilsforhealing.com [essentialoilsforhealing.com]
- 13. mdpi.com [mdpi.com]
Sabinene: A Comparative Guide to its Antifungal Efficacy Against Candida and Aspergillus Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antifungal efficacy of sabinene against various species of Candida and Aspergillus, two genera of fungi with significant clinical relevance. Drawing upon available experimental data, this document summarizes the current state of knowledge regarding this compound's antifungal activity, mechanism of action, and cytotoxicity, offering a valuable resource for those engaged in the discovery and development of novel antifungal agents.
Antifungal Efficacy: A Quantitative Overview
The in vitro antifungal activity of this compound and its hydrate has been evaluated against several fungal species. The minimum inhibitory concentration (MIC) is a key metric, representing the lowest concentration of an agent that inhibits the visible growth of a microorganism.
While data on pure this compound is limited, one study has reported its MIC against Candida albicans and Aspergillus fumigatus. More extensive research has been conducted on this compound hydrate, a closely related monoterpenoid. The available data indicates a range of susceptibility among different fungal species. Notably, Aspergillus niger has been reported to be resistant to this compound hydrate[1][2].
| Compound | Fungal Species | MIC (µg/mL) | Reference |
| This compound | Candida albicans | 12.5 | [3] |
| Aspergillus fumigatus | 25 | [3] | |
| This compound Hydrate | Candida albicans | 125 | [1][2] |
| Candida krusei | 250 | [1][2] | |
| Candida parapsilosis | 750 | [1][2] | |
| Aspergillus niger | Resistant | [1][2] |
Biofilm Inhibition
Fungal biofilms present a significant challenge in clinical settings due to their increased resistance to antifungal agents. While specific quantitative data on this compound's efficacy against Candida and Aspergillus biofilms is not extensively available, studies on this compound hydrate have demonstrated its potential as a biofilm inhibitor. In bacterial models, this compound hydrate was found to be an effective inhibitor of biofilm formation[4]. This suggests that this compound and its derivatives may warrant further investigation for their antibiofilm properties against fungal pathogens.
Experimental Protocols
The following provides a generalized methodology for the determination of Minimum Inhibitory Concentration (MIC) based on the broth microdilution method, a standard procedure for antifungal susceptibility testing.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Fungal Inoculum:
-
Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Colonies are collected and suspended in sterile saline (0.85% NaCl).
-
The suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
The inoculum is further diluted in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
-
-
Preparation of Antifungal Agent:
-
This compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
-
Serial two-fold dilutions of the stock solution are prepared in RPMI-1640 medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Each well containing the diluted antifungal agent is inoculated with the prepared fungal suspension.
-
Control wells are included: a growth control (fungal inoculum without the antifungal agent) and a sterility control (medium only).
-
The microtiter plate is incubated at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth of the fungus.
-
Mechanism of Action: Postulated Signaling Pathways
The precise molecular mechanisms by which this compound exerts its antifungal effects have not been fully elucidated. However, based on studies of other monoterpenes, a multi-targeted mechanism of action is likely. The lipophilic nature of this compound allows it to readily partition into and disrupt the fungal cell membrane, leading to increased permeability and leakage of intracellular components.
Furthermore, it is hypothesized that this compound may interfere with critical cellular processes, including the inhibition of enzymes involved in cell wall synthesis and ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, and its disruption can lead to cell death. The diagram below illustrates a potential, though not yet confirmed, signaling pathway for this compound's antifungal activity.
Cytotoxicity Profile
For any potential therapeutic agent, a thorough evaluation of its cytotoxicity against human cells is paramount. The available data on this compound's cytotoxicity is currently limited. One study noted a cytotoxic effect of this compound on macrophages and keratinocytes at high concentrations, though specific IC₅₀ values were not provided[5]. Another study on a panel of human cancer cell lines and a normal human fibroblast cell line (NHF) provided IC₅₀ values for a terpene fraction containing various compounds, but not for isolated this compound[6]. More rigorous and comprehensive studies are required to establish a clear cytotoxicity profile for pure this compound against a broad range of human cell lines.
Comparison with Other Antifungals
Direct comparative studies evaluating the efficacy of this compound against standard-of-care antifungal drugs are scarce. While the MIC value of this compound against C. albicans (12.5 µg/mL) is promising, it is important to contextualize this within the potency of established antifungals. For instance, fluconazole, a commonly used azole antifungal, typically exhibits MICs against susceptible C. albicans in the range of 0.25 to 2 µg/mL. This suggests that while this compound possesses antifungal activity, it may be less potent than some conventional drugs. However, its potential for synergistic effects with existing antifungals or its efficacy against drug-resistant strains remains an area for future research.
Conclusion and Future Directions
This compound has demonstrated in vitro antifungal activity against clinically relevant Candida and Aspergillus species. However, the current body of research is limited, with a notable scarcity of data on pure this compound compared to its hydrate. The likely mechanism of action involves disruption of the fungal cell membrane and vital cellular processes, but the specific molecular targets and signaling pathways remain to be elucidated.
For drug development professionals, the preliminary antifungal activity is of interest, but the lack of comprehensive cytotoxicity data and direct comparative efficacy studies with existing drugs highlights critical gaps in our understanding. Future research should focus on:
-
Expanding the Antifungal Spectrum: Determining the MIC and MFC of pure this compound against a broader panel of clinical isolates of Candida and Aspergillus, including drug-resistant strains.
-
Elucidating the Mechanism of Action: Investigating the specific molecular targets and signaling pathways affected by this compound in fungal cells.
-
Comprehensive Cytotoxicity Profiling: Establishing a detailed cytotoxicity profile of this compound against a variety of human cell lines to determine its therapeutic index.
-
In Vivo Efficacy Studies: Evaluating the efficacy of this compound in animal models of fungal infections.
-
Synergy Studies: Exploring the potential for synergistic interactions between this compound and existing antifungal drugs.
Addressing these research gaps will be essential to fully assess the potential of this compound as a lead compound in the development of new and effective antifungal therapies.
References
- 1. In Situ Antimicrobial Properties of this compound Hydrate, a Secondary Plant Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Antifungal, antioxidant and anti-inflammatory activities of Oenanthe crocata L. essential oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Immediate Safety and Handling Precautions
Proper disposal of Sabinene is critical for ensuring laboratory safety and environmental protection. As a flammable liquid and potential irritant, this compound waste must be managed as hazardous material, following specific protocols to mitigate risks. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound in a laboratory setting.
Before handling this compound, it is essential to be aware of its hazards and to use appropriate Personal Protective Equipment (PPE).
-
Hazard Awareness : this compound is a flammable liquid and vapor[1][2][3]. It is harmful if swallowed and may be fatal if it enters the airways[1][2]. It can cause skin, eye, and respiratory irritation[1][2][4][5]. This compound is also toxic to aquatic life[6].
-
Personal Protective Equipment (PPE) : Always wear protective gloves, eye/face protection, and a lab coat[2][3]. All work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhaling vapors[2][4].
-
Ignition Sources : Keep this compound away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take precautionary measures against static discharge[1][2][3][5].
This compound Hazard Summary
The following table summarizes the key hazard classifications for this compound, which dictate its handling and disposal requirements.
| Hazard Classification | GHS Code | Description | Citations |
| Flammable Liquids | H226 | Flammable liquid and vapor | [1][3] |
| Aspiration Hazard | H304 | May be fatal if swallowed and enters airways | [1][2] |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed | [1][3] |
| Skin Irritation | H315 | Causes skin irritation | [1][2][4] |
| Skin Sensitization | H317 | May cause an allergic skin reaction | [1][6] |
| Eye Irritation | H319 | Causes serious eye irritation | [1][2][4] |
| STOT - Single Exposure | H335 | May cause respiratory irritation | [1][2][4] |
| Hazardous to the Aquatic Environment | H411 | Toxic to aquatic life with long lasting effects | [6] |
Step-by-Step Disposal Protocol
Follow this procedure to ensure the safe and compliant disposal of this compound waste. The cardinal rule is to never dispose of this compound or other terpenes down the drain or in regular trash[7][8]. Terpenes can damage PVC plumbing and have a high biological oxygen demand (BOD), which disrupts wastewater treatment processes[9].
Step 1: Waste Segregation Identify and segregate this compound waste at the point of generation. It must be treated as hazardous waste[4].
-
Action : Collect all this compound-containing waste, including pure this compound, solutions, and contaminated materials, in a dedicated waste container.
-
Rationale : Do not mix this compound with other waste streams, particularly incompatible materials like oxidizing agents, to prevent violent reactions[10][11].
Step 2: Proper Containerization Use an appropriate and correctly labeled container for waste accumulation.
-
Action : Select a container made of a material compatible with this compound. The original container is often a suitable choice[10]. Ensure the container is in good condition and can be securely sealed.
-
Labeling : Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "this compound in Methanol").
-
Container Management : Keep the waste container closed at all times, except when adding waste[10][11][12].
Step 3: Safe Storage (Satellite Accumulation) Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Action : Store the sealed and labeled waste container at or near the point of waste generation[10][12].
-
SAA Requirements : The SAA must be away from ignition sources and general traffic areas. Ensure secondary containment is used to capture any potential leaks.
Step 4: Arrange for Disposal Contact your institution's Environmental Health and Safety (EHRS) department to arrange for the pickup and disposal of the hazardous waste.
-
Action : Follow your institution's specific procedures for requesting a hazardous waste pickup[12]. Do not attempt to transport the waste yourself.
-
Rationale : EHRS is responsible for ensuring that the waste is managed and disposed of in compliance with all federal, state, and local regulations[12][13].
Step 5: Spill and Contamination Cleanup In the event of a small spill, take immediate action to contain and clean the area.
-
Action : Absorb the spill with an inert, non-combustible material such as sand, diatomite, or a universal binder[1][4][14]. Do not use combustible materials like sawdust on concentrated spills. Collect the contaminated absorbent material using non-sparking tools.
-
Disposal : Place the collected contaminated material into a designated hazardous waste container and dispose of it according to the procedures outlined above[1][14].
Step 6: Empty Container Disposal Empty containers that once held this compound must also be managed as hazardous waste.
-
Action : A container is considered "empty" if all waste has been removed by standard practice[11]. However, due to the hazardous nature of this compound, the empty container should be treated like the product itself[3].
-
Procedure : Leave the container in a fume hood to allow any residual liquid to evaporate completely (if institutional policy allows). Deface or remove all labels and dispose of the container through the EHRS hazardous waste program. Do not place in regular trash unless explicitly cleared by EHRS.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory environment.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. vigon.com [vigon.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. carlroth.com [carlroth.com]
- 5. chemos.de [chemos.de]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 8. What to do with Terpenes from 1st Stage Wiped Film Distillation? - Distillation - Future4200 [future4200.com]
- 9. p2infohouse.org [p2infohouse.org]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. jmnspecialties.com [jmnspecialties.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
